molecular formula C6H13Cl2F3N2 B077057 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride CAS No. 13349-91-2

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

Cat. No.: B077057
CAS No.: 13349-91-2
M. Wt: 241.08 g/mol
InChI Key: FZNSAOHSKTXHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2F3N2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNSAOHSKTXHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585858
Record name 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13349-91-2
Record name 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is a fluorinated derivative of the piperazine scaffold, a ubiquitous core in medicinal chemistry. The introduction of a trifluoroethyl group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity, thereby influencing the pharmacokinetic and pharmacodynamic profile of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While some experimental data is publicly available, for properties where specific data is not published, this guide details the authoritative experimental protocols for their determination, offering a framework for researchers to conduct a full characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound is the salt formed from the reaction of the basic 1-(2,2,2-Trifluoroethyl)piperazine with two equivalents of hydrochloric acid. The protonation occurs at the two nitrogen atoms of the piperazine ring, enhancing aqueous solubility.

The structural relationship can be visualized as follows:

G cluster_0 Free Base cluster_1 Salt Formation cluster_2 Dihydrochloride Salt FB 1-(2,2,2-Trifluoroethyl)piperazine (C₆H₁₁F₃N₂) Salt This compound (C₆H₁₃Cl₂F₃N₂) FB->Salt Protonation HCl 2 HCl (Hydrochloric Acid) HCl->Salt Acid Source

Caption: Formation of the dihydrochloride salt from its free base.

Core Identifiers

A summary of the fundamental identifiers for this compound is presented in Table 1. These identifiers are crucial for unambiguous documentation and regulatory submission.

PropertyValueReference(s)
CAS Number 13349-91-2[1][2][3]
Molecular Formula C₆H₁₁F₃N₂ · 2HCl (or C₆H₁₃Cl₂F₃N₂)[1][2][3]
Molecular Weight 241.08 g/mol [1][2][3]
InChI Key FZNSAOHSKTXHEJ-UHFFFAOYSA-N[1][3]
Canonical SMILES C(C(F)(F)F)N1CCNCC1.Cl.Cl[1]
Synonyms 4-(2,2,2-Trifluoroethyl)piperazine bishydrochloride, Piperazine, 1-(2,2,2-trifluoroethyl)-, dihydrochloride[1]

Macroscopic and Thermal Properties

The physical state and thermal behavior of an active pharmaceutical ingredient (API) are critical for formulation development, handling, and storage.

Physical Appearance

The compound is typically supplied as a white to off-white solid or powder.[2]

Melting Point

The melting point is a key indicator of purity. For crystalline solids, a sharp melting range is expected. Impurities typically depress and broaden this range.

PropertyValueReference(s)
Melting Point (°C) 198 - 205[2]

This protocol outlines the standard procedure using a digital melting point apparatus, a technique chosen for its accuracy and small sample requirement.

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is essential to ensure uniform heat transfer.[4]

  • Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.

  • Rapid Determination (Optional): A rapid heating rate (~10-20 °C/min) is used to find an approximate melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle liquefies is the end of the range.[6]

Thermal Stability (TGA/DSC)

While specific data for this compound is not available, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for a full characterization. TGA measures mass loss as a function of temperature, identifying decomposition points and the loss of volatiles like water. DSC measures the heat flow into or out of a sample, revealing transitions like melting, crystallization, and solid-state phase changes. For piperazine derivatives, TGA often shows decomposition at elevated temperatures.[7][8] A simultaneous TGA-DSC analysis provides the most comprehensive thermal profile.[9]

G start Start prep Accurately weigh 5-10 mg of sample into an aluminum pan start->prep load Place sample pan and reference pan into the TGA-DSC instrument prep->load prog Program temperature ramp (e.g., 10 °C/min) under inert N₂ atmosphere load->prog run Initiate heating and data acquisition prog->run analyze Analyze TGA curve (mass vs. temp) and DSC curve (heat flow vs. temp) run->analyze end End analyze->end

Caption: Workflow for simultaneous TGA-DSC analysis.

Solubility and Dissociation

Aqueous solubility and the ionization state (pKa) are paramount properties, directly impacting bioavailability and formulation design. As a dihydrochloride salt of a diamine, this compound is expected to be highly soluble in water.[1][10]

Aqueous Solubility

While quantitative data is not available in the literature, the "shake-flask" method is the gold standard for determining equilibrium solubility.

This method is chosen because it measures the true thermodynamic equilibrium solubility, providing the most relevant data for biopharmaceutical classification.

  • Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.[11]

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (typically 37 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Processing: The suspension is filtered through a sub-micron filter or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Confirmation: Samples are taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration is stable and equilibrium has been achieved.[11]

Acid Dissociation Constant (pKa)

The piperazine ring has two nitrogen atoms that can be protonated. The pKa values quantify the acidity of these protonated forms. For the parent piperazine, the pKa values are approximately 5.4 and 9.7.[13] The electron-withdrawing trifluoroethyl group attached to one nitrogen is expected to lower the basicity (and thus the pKa) of both nitrogen atoms compared to the parent molecule.

Potentiometric titration is the most direct and reliable method for pKa determination. It involves monitoring pH changes as a titrant is added to a solution of the compound.

  • Solution Preparation: A precise amount of the dihydrochloride salt is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength is kept constant with a background electrolyte like 0.1 M KCl.[9]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • pH Monitoring: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like this dihydrochloride salt, two inflection points will be observed, allowing for the determination of both pKa values.

Spectroscopic and Structural Characterization

Spectroscopic data provides the definitive fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. While specific spectra for the dihydrochloride are not published, the expected signals can be predicted.

  • ¹H NMR: One would expect signals for the trifluoroethyl group's methylene protons (-CH₂CF₃), likely a quartet due to coupling with the fluorine atoms. The eight piperazine protons would appear as complex multiplets in the aliphatic region. The two N-H protons of the protonated amines would likely appear as broad singlets.

  • ¹³C NMR: Signals for the two distinct piperazine carbons, the methylene carbon of the trifluoroethyl group, and the trifluoromethyl carbon (a quartet due to C-F coupling) are expected.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies functional groups. For the free base, characteristic C-F stretching bands would be prominent. For the dihydrochloride salt, broad N-H stretching bands from the ammonium groups (-N⁺H₂) are expected in the 2400-3000 cm⁻¹ region, which are characteristic of amine salts. An IR spectrum for the parent piperazine dihydrochloride is available for comparison.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For the free base, 1-(2,2,2-Trifluoroethyl)piperazine (M.W. 168.16 g/mol ), the molecular ion peak (M⁺) would be observed under soft ionization conditions. Fragmentation would likely involve cleavage of the trifluoroethyl group or the piperazine ring.[14]

Stability and Handling

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical parameter for solid dosage form stability and handling.[5][15] Hydrochloride salts can be hygroscopic.[16] Dynamic Vapor Sorption (DVS) is the standard technique to quantitatively assess this property.

DVS provides a precise measurement of mass change as a function of relative humidity (RH), offering a detailed profile of moisture interaction.

  • Sample Preparation: A small amount of the sample (5-15 mg) is placed on the DVS microbalance.

  • Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry reference weight.[11]

  • Sorption/Desorption Cycle: The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0%. At each step, the system waits for the sample mass to equilibrate before proceeding.

  • Data Analysis: The change in mass is plotted against RH to generate a sorption-desorption isotherm. The total mass gain at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).[11]

G cluster_0 DVS Analysis Cycle A 1. Dry Sample (0% RH to constant weight) B 2. Sorption Phase (Stepwise increase in RH, e.g., 0% -> 90%) A->B Equilibrate at each step C 3. Desorption Phase (Stepwise decrease in RH, e.g., 90% -> 0%) B->C Equilibrate at each step D 4. Generate Isotherm (% Mass Change vs. % RH) C->D Plot data

References

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride for Advanced Research and Development

Introduction

This compound is a fluorinated derivative of piperazine that has garnered significant interest within the fields of medicinal chemistry and drug development. The incorporation of a trifluoroethyl group onto the piperazine scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of parent compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, applications, and the critical methodologies for its analysis and safe handling.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. The key characteristics of this compound are summarized below.

PropertyValue
CAS Number 13349-91-2[1][2][3]
Molecular Formula C₆H₁₁F₃N₂·2HCl or C₆H₁₃Cl₂F₃N₂[1][3]
Molecular Weight 241.08 g/mol [1]
Appearance White to off-white solid[4]
Melting Point 198-205 °C[4][5]
Synonyms 4-(2,2,2-Trifluoroethyl)piperazine bishydrochloride, Piperazine, 1-(2,2,2-trifluoroethyl)-, dihydrochloride[1]
Storage Conditions Store in a tightly closed container in a dry, well-ventilated place at room temperature, under an inert atmosphere.[3][4][6]

Molecular Structure and the Influence of Trifluoroethylation

The structure of 1-(2,2,2-Trifluoroethyl)piperazine consists of a central six-membered piperazine ring, a common scaffold in medicinal chemistry, with a 2,2,2-trifluoroethyl group attached to one of the nitrogen atoms.[1] This dihydrochloride salt form enhances its water solubility, which is advantageous for pharmaceutical formulations.[1]

The trifluoroethyl substituent is not merely an addition; it strategically modifies the molecule's properties. The trifluoromethyl group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes.[7] Furthermore, this group can block sites of metabolism, potentially increasing the metabolic stability and pharmacokinetic profile of drug candidates derived from this intermediate.[1]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of monosubstituted piperazines, including the title compound, can be achieved through a one-pot, one-step procedure.[8] A common and cost-effective method involves the reaction of an in-situ formed piperazine-1-ium cation with a suitable electrophile.[8] In the case of 1-(2,2,2-Trifluoroethyl)piperazine, this would involve reacting the piperazine monohydrochloride with a trifluoroethylating agent.

A generalized workflow for this synthesis is as follows:

  • Formation of Piperazine Monohydrochloride: An equimolar amount of anhydrous piperazine and piperazine dihydrochloride are reacted in a solvent like methanol to form piperazine monohydrochloride in situ.[8][9]

  • N-Alkylation: The piperazine monohydrochloride is then reacted with a trifluoroethylating agent.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and any precipitated piperazine dihydrochloride is filtered off. The solvent is then evaporated, and the crude product is purified, typically by recrystallization from a suitable solvent like isopropyl alcohol, to yield the pure monosubstituted piperazine.[8] The final step to obtain the dihydrochloride salt would involve treatment with hydrochloric acid.[10]

start Start Materials: Piperazine Anhydrous Piperazine Dihydrochloride step1 In-situ formation of Piperazine Monohydrochloride in Methanol start->step1 step2 Reaction with Trifluoroethylating Agent step1->step2 step3 Cooling and Filtration of Piperazine Dihydrochloride step2->step3 step4 Solvent Evaporation step3->step4 step5 Recrystallization from Isopropyl Alcohol step4->step5 step6 Treatment with HCl step5->step6 end_product Final Product: 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride step6->end_product

Caption: Generalized synthesis workflow for monosubstituted piperazine dihydrochlorides.

Applications in Drug Discovery and Development

1-(2,2,2-Trifluoroethyl)piperazine is a versatile intermediate in the synthesis of a wide range of pharmaceuticals. The piperazine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed into drugs for various therapeutic areas. This compound serves as a key building block for antivirals, antihistamines, and antipsychotics.[] Its potential utility also extends to the development of agents targeting the central nervous system and for mitigating certain neurological diseases.[1][]

Analytical Methodologies for Quality Control

Accurate and precise analytical methods are crucial for ensuring the quality and purity of pharmaceutical intermediates. For piperazine and its derivatives, a variety of analytical techniques are employed, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Since the piperazine core itself does not absorb UV light, a derivatization step is often necessary for quantification by HPLC with UV detection.[12] A robust method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[12]

Protocol: HPLC-UV Analysis of Piperazine Derivatives via Derivatization

This protocol describes a self-validating system for the quantification of piperazine-containing compounds.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water).

    • Prepare sample solutions at a similar concentration.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent.

    • Add a buffering agent to maintain the optimal pH for the reaction.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.

    • Cool the reaction mixture to room temperature.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance for the NBD-piperazine derivative.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Quantify the amount of the piperazine derivative in the sample by comparing its peak area to that of the standard.

start Sample and Standard Preparation step1 Addition of NBD-Cl and Buffer start->step1 step2 Controlled Heating for Derivatization step1->step2 step3 Cooling to Room Temperature step2->step3 step4 Injection into HPLC-UV System step3->step4 end_product Quantification by Peak Area Comparison step4->end_product

Caption: Workflow for HPLC-UV analysis of piperazine derivatives via derivatization.

Safety, Handling, and Storage Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed or inhaled and is suspected of causing cancer.[6] It may also damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[6] It is irritating to the eyes, skin, and respiratory system.[13]

  • Personal Protective Equipment (PPE): When handling this compound, it is imperative to use:

    • Government-approved respirator[13]

    • Compatible chemical-resistant gloves[13]

    • Chemical safety goggles[13]

    • Protective clothing[6]

  • Handling: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid inhalation of dust and contact with eyes, skin, and clothing.[13]

  • First Aid:

    • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

    • In case of skin contact: Immediately wash the skin with soap and copious amounts of water.[13]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • If swallowed: Wash out the mouth with water if the person is conscious. Call a physician.[13]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][6]

Conclusion

This compound is a valuable building block in modern drug discovery and development. Its unique structural features, conferred by the trifluoroethyl group, offer the potential to enhance the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective and responsible use in the laboratory and beyond.

References

Navigating the Solubility Landscape of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride, a compound of interest in modern medicinal chemistry. While direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and practical methodologies to systematically determine and understand its solubility profile. By synthesizing established principles with field-proven experimental protocols, we aim to provide a comprehensive resource for navigating the challenges and opportunities presented by this promising chemical entity.

Physicochemical Profile: Decoding the Solubility Clues

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. For this compound, we can infer its likely characteristics from its structural features and available data on related compounds.

Table 1: Key Physicochemical Properties of this compound and its Free Base

PropertyValueCompound FormSignificance for Solubility
CAS Number 13349-91-2[1]DihydrochlorideUnique identifier for the salt form.
Molecular Formula C₆H₁₃Cl₂F₃N₂[1]Dihydrochloride
Molecular Weight 241.08 g/mol [2]DihydrochlorideInfluences the mass-to-volume relationship in solution.
Melting Point 198-205 °CDihydrochlorideA high melting point suggests strong crystal lattice energy, which can negatively impact solubility.
logP (Predicted) 1.12[3]Free BaseIndicates a moderate lipophilicity of the core molecule.
pKa (Piperazine) pKa₁: 5.35, pKa₂: 9.73[4]Parent MoleculeThe two basic nitrogen atoms will be protonated at physiological pH, significantly influencing aqueous solubility.

The structure of this compound reveals a piperazine core, a polar heterocyclic amine, substituted with a trifluoroethyl group. The trifluoroethyl group is known to increase lipophilicity, which could decrease aqueous solubility. However, this is counteracted by the presence of two protonated nitrogen atoms in the dihydrochloride salt form, which are expected to dramatically enhance water solubility. The high melting point suggests a stable crystal lattice that will require significant energy to disrupt, a factor that can limit solubility.

The basic nature of the piperazine moiety is a critical determinant of its solubility in aqueous media. With two pKa values, the ionization state of the molecule, and therefore its solubility, will be highly dependent on the pH of the solution.

The Theoretical Underpinnings of Solubility

A robust theoretical framework is essential for interpreting experimental solubility data and for making informed decisions in formulation development.

The Henderson-Hasselbalch Equation: A Tool for Predicting pH-Dependent Solubility

For ionizable compounds like this compound, the Henderson-Hasselbalch equation is a powerful tool for understanding the relationship between pH, pKa, and the ratio of the ionized to the non-ionized form of the molecule.[5] The solubility of the ionized form is typically much higher than that of the neutral form.

The Henderson-Hasselbalch equation is expressed as:

pH = pKa + log ([Base]/[Acid])

For a diprotic base like piperazine, the solubility will be lowest at high pH where the molecule is in its neutral, less soluble form, and will increase significantly as the pH is lowered and the molecule becomes fully protonated. It has been observed that the Henderson-Hasselbalch equation is important in determining the pH dependency of solubility.[5]

Hansen Solubility Parameters: A Predictive Framework for Solvent Selection

Hansen Solubility Parameters (HSP) provide a more nuanced approach to predicting solubility in a wide range of solvents by considering three types of intermolecular interactions: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] The central principle of HSP is "like dissolves like." Solvents with HSP values similar to those of the solute are more likely to be good solvents.

The total Hansen solubility parameter is given by the equation:

δ²total = δ²D + δ²P + δ²H

While experimental HSP values for this compound are not available, they can be estimated based on its chemical structure or determined experimentally. This information can be invaluable for selecting appropriate solvents for formulation, purification, and analytical method development.

A Practical Guide to Determining Solubility

Given the lack of public data, experimental determination of solubility is crucial. The following section provides detailed, step-by-step protocols for two key types of solubility measurements: equilibrium solubility and kinetic solubility.

Equilibrium Solubility: The Gold Standard

Equilibrium solubility represents the true thermodynamic solubility of a compound at a given temperature and in a specific solvent. The shake-flask method is the most common and accepted technique for this determination.[7]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate)

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Workflow Diagram:

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to a known volume of solvent A->B Dispense C Incubate with agitation at a constant temperature (e.g., 24-72 hours) B->C Equilibrate D Centrifuge to pellet undissolved solid C->D Separate E Filter the supernatant D->E Clarify F Prepare serial dilutions of the filtrate E->F Prepare for analysis G Analyze by HPLC to determine concentration F->G Quantify H Calculate solubility (e.g., in mg/mL or µg/mL) G->H Calculate

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant, ensuring not to disturb the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Prepare a standard curve of the compound in the same solvent. Dilute the filtered sample and analyze it by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, will precipitate when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to flag compounds with potential solubility issues.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microplate reader with nephelometry capabilities

  • 96-well or 384-well microplates

Workflow Diagram:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dispensing Dispensing cluster_incubation Incubation & Measurement cluster_analysis Analysis A Prepare serial dilutions of DMSO stock solution B Add DMSO stock to microplate wells A->B Dispense C Rapidly add aqueous buffer B->C Initiate precipitation D Incubate for a short period (e.g., 1-2 hours) C->D Allow precipitation E Measure light scattering (nephelometry) D->E Detect precipitate F Determine the concentration at which precipitation occurs E->F Calculate kinetic solubility

References

A Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride: Strategies, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride, a valuable precursor in modern drug discovery and development. The incorporation of a trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, while the piperazine core remains a privileged scaffold in medicinal chemistry.[1][2][3][4] This document moves beyond simple procedural outlines to deliver a comprehensive analysis of the core chemical challenges, focusing on a robust and scalable synthesis strategy involving a protection-alkylation-deprotection sequence. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and present a clear framework for researchers, chemists, and drug development professionals aiming to incorporate this key building block into their synthetic programs.

Introduction and Strategic Overview

The piperazine ring is a ubiquitous structural motif found in numerous marketed drugs, prized for its ability to confer favorable pharmacokinetic properties.[4][5] When functionalized with a 2,2,2-trifluoroethyl group, the resulting scaffold, 1-(2,2,2-trifluoroethyl)piperazine, becomes a highly desirable building block.[] The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the distal nitrogen and improve the metabolic stability of the parent molecule.[1][3] The final dihydrochloride salt form ensures the compound is a stable, crystalline solid with enhanced solubility and handling characteristics compared to its free-base form.[1][7]

Physicochemical Properties

A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and application.

PropertyValueReference(s)
CAS Number 13349-91-2[1]
Molecular Formula C₆H₁₁F₃N₂ · 2HCl[1]
Molecular Weight 241.08 g/mol [1]
Appearance White to off-white solid
Melting Point 198-205 °C
InChI Key FZNSAOHSKTXHEJ-UHFFFAOYSA-N[1]
The Core Synthetic Challenge: Selective Mono-Alkylation

The primary challenge in synthesizing 1-(2,2,2-trifluoroethyl)piperazine lies in the inherent symmetry of the piperazine starting material. Both nitrogen atoms are chemically equivalent secondary amines, creating a competitive environment for N-alkylation. Uncontrolled direct reaction with a trifluoroethylating agent inevitably leads to a mixture of the desired mono-substituted product, the undesired di-substituted product, and unreacted starting material, complicating purification and reducing the overall yield.

To overcome this, a robust synthetic strategy must enforce selectivity. This guide will focus on the most reliable and industrially scalable approach: the use of a protecting group. This strategy involves temporarily blocking one nitrogen atom, directing the alkylation to the remaining free amine, and subsequently removing the protecting group.

G cluster_0 cluster_1 Direct Alkylation Pathway (Low Selectivity) cluster_2 Protected Pathway (High Selectivity) Piperazine Piperazine (Starting Material) DA_Products Mixture: - Mono-alkylated (Desired) - Di-alkylated (Impurity) - Unreacted Piperazine Piperazine->DA_Products Avoid Protect Step 1: Protect (e.g., Boc Anhydride) Piperazine->Protect Recommended TF_Agent Trifluoroethylating Agent TF_Agent->DA_Products Alkylate Step 2: Alkylate TF_Agent->Alkylate Mono_Protected Mono-Protected Piperazine Protect->Mono_Protected Mono_Protected->Alkylate Protected_Product Protected Target Molecule Alkylate->Protected_Product Deprotect Step 3: Deprotect (e.g., Acid) Protected_Product->Deprotect Free_Base Target Free Base (High Purity) Deprotect->Free_Base

Caption: Strategic decision map for the synthesis of 1-substituted piperazines.

Recommended Synthetic Workflow: Protection-Alkylation-Deprotection-Salification

This section details a validated four-step synthesis that ensures high yield and purity of the final product. The tert-Butoxycarbonyl (Boc) group is selected as the protecting group due to its stability under alkylation conditions and its clean, efficient removal under acidic conditions.[8][9]

G start Piperazine step1 Step 1: Protection Reagents: - Boc Anhydride - Solvent (e.g., DCM) start->step1 intermediate1 1-Boc-Piperazine step1->intermediate1 step2 Step 2: N-Alkylation Reagents: - CF₃CH₂OTf - Base (e.g., K₂CO₃) - Solvent (e.g., ACN) intermediate1->step2 intermediate2 1-Boc-4-(2,2,2-trifluoroethyl) -piperazine step2->intermediate2 step3 Step 3: Deprotection Reagents: - Strong Acid (e.g., TFA or HCl) - Solvent (e.g., DCM) intermediate2->step3 intermediate3 1-(2,2,2-Trifluoroethyl) -piperazine (Free Base) step3->intermediate3 step4 Step 4: Salt Formation Reagents: - HCl (in Dioxane/IPA) - Solvent (e.g., Ether) intermediate3->step4 end 1-(2,2,2-Trifluoroethyl) -piperazine Dihydrochloride step4->end

Caption: Detailed workflow for the recommended four-step synthesis.
Step 1: Mono-Protection of Piperazine

Objective: To selectively install a Boc protecting group on one of the two equivalent piperazine nitrogens.

Causality: The reaction is performed at a low temperature (0 °C to room temperature) to control the reactivity of di-tert-butyl dicarbonate (Boc₂O). By using a stoichiometric amount (1.0 equivalent) of Boc₂O relative to piperazine, we statistically favor the formation of the mono-protected product. Any di-protected piperazine that forms is typically easily separated during workup or purification. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves both the starting materials and products.

Experimental Protocol:

  • Set up a round-bottom flask equipped with a magnetic stir bar and charge it with piperazine (1.0 eq).

  • Dissolve the piperazine in dichloromethane (DCM, approx. 10 mL per gram of piperazine).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine, which can often be used in the next step without further purification.

Step 2: N-Alkylation with 2,2,2-Trifluoroethyl Triflate

Objective: To introduce the 2,2,2-trifluoroethyl group onto the unprotected nitrogen of 1-Boc-piperazine.

Causality: This step is a classic nucleophilic substitution (Sɴ2) reaction.[10] The secondary amine of 1-Boc-piperazine acts as the nucleophile. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) is a highly effective trifluoroethylating agent because the triflate group is an exceptionally good leaving group, facilitating a rapid reaction under mild conditions.[11][12] An inorganic base, such as potassium carbonate (K₂CO₃), is used to neutralize the triflic acid generated during the reaction, driving the equilibrium towards the product. Acetonitrile (ACN) is a suitable polar aprotic solvent for this transformation.

Experimental Protocol:

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).[10]

  • Stir the suspension vigorously at room temperature.

  • Add 2,2,2-trifluoroethyl triflate (1.1-1.2 eq) dropwise to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-Boc-4-(2,2,2-trifluoroethyl)piperazine. This product may be purified by column chromatography if necessary.

Step 3: Acid-Catalyzed Deprotection

Objective: To selectively remove the Boc protecting group to reveal the free secondary amine.

Causality: The Boc group is labile under strong acidic conditions.[8][9] Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is commonly used. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into isobutylene and carbon dioxide, liberating the free amine. The reaction is typically fast and clean.[8]

Experimental Protocol:

  • Dissolve the crude or purified 1-Boc-4-(2,2,2-trifluoroethyl)piperazine (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, add a solution of 4M HCl in 1,4-dioxane (3-5 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]

  • The crude product is the salt of the acid used (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water and basify to pH >10 with a base like 1M NaOH.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 1-(2,2,2-trifluoroethyl)piperazine as a free base, often an oil or low-melting solid.[13]

Step 4: Dihydrochloride Salt Formation

Objective: To convert the liquid or oily free base into a stable, crystalline, and easy-to-handle dihydrochloride salt.

Causality: Both nitrogen atoms of the product are basic and will be protonated by a strong acid. Introducing two equivalents of HCl results in the formation of the thermodynamically stable dihydrochloride salt, which typically has a well-defined crystal lattice and higher melting point, facilitating isolation and purification by crystallization.[7]

Experimental Protocol:

  • Dissolve the free base 1-(2,2,2-trifluoroethyl)piperazine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or concentrated HCl, 2.0-2.2 eq) with vigorous stirring.

  • A white precipitate will form immediately.

  • Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to yield the final this compound.

Alternative Synthetic Route: Reductive Amination

While the protection-alkylation strategy is highly recommended, reductive amination presents a viable alternative. This pathway involves the reaction of a mono-protected piperazine with a trifluoroacetaldehyde equivalent, followed by reduction of the intermediate iminium ion.[5][14]

This route would typically involve reacting 1-Boc-piperazine with trifluoroacetaldehyde (or its more stable ethyl hemiacetal) and a mild reducing agent like sodium triacetoxyborohydride (STAB).[15][16] While effective, this approach requires handling the volatile and reactive trifluoroacetaldehyde. The subsequent deprotection and salt formation steps would be identical to those described above.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a strategic, four-step sequence: mono-Boc protection of piperazine, N-alkylation using a potent trifluoroethylating agent, acid-mediated deprotection, and final conversion to the dihydrochloride salt. This methodology directly addresses the core challenge of selective functionalization, ensuring high yields and purity. The detailed protocols and mechanistic rationale provided in this guide offer researchers a robust and reproducible blueprint for accessing this critical building block for advanced pharmaceutical and agrochemical research.

References

A Technical Guide to High-Purity 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperazines in Modern Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of fluorine-containing substituents, such as the trifluoroethyl group, can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is a key building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and handling high-purity this compound.

Commercial Sourcing of High-Purity this compound

A critical first step in any research or development program is the procurement of high-quality starting materials. For this compound (CAS No. 13349-91-2), several reputable commercial suppliers offer various grades of this compound. The selection of a supplier should be based on a thorough evaluation of their product specifications, quality control processes, and transparency in providing analytical data.

Key Commercial Suppliers and Representative Specifications

The following table summarizes publicly available information from several commercial suppliers of this compound. It is imperative for the end-user to request lot-specific Certificates of Analysis (CoA) for a comprehensive quality assessment.

SupplierReported PurityPhysical FormAdditional Information
Sigma-Aldrich ≥97%SolidProvides basic physicochemical properties and safety information.
CymitQuimica 95%, 97%[2]Not specifiedOffers different purity grades.[2]
Echemi Reagent Grade[4]Not specifiedLists multiple underlying suppliers, including Shanghai Titan Scientific.[4]
BOC Sciences Not specified for dihydrochlorideNot specifiedProvides information on the free base, 1-(2,2,2-trifluoroethyl)piperazine.[]
VEGPHARM Not specifiedNot specifiedOffers the compound and indicates CoA and MSDS are available upon request.[6]

Note: Purity claims should be substantiated with detailed analytical data from the supplier.

Understanding the Synthesis and Potential Impurities: A Rationale for Stringent Quality Control

A foundational understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common synthetic approach involves the mono-alkylation of piperazine with a suitable trifluoroethylating agent, followed by conversion to the dihydrochloride salt.

A general synthetic scheme is the reaction of piperazine with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide, followed by the addition of hydrochloric acid.[7]

Caption: Generalized synthetic pathway for this compound.

This synthetic process can lead to several potential impurities that must be monitored in the final product:

  • Unreacted Piperazine: Incomplete reaction can result in residual piperazine.

  • Disubstituted Piperazine: Over-alkylation can lead to the formation of 1,4-bis(2,2,2-trifluoroethyl)piperazine.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

  • Inorganic Salts: Byproducts from the reaction and salt formation steps.

Experimental Protocols for Quality Verification: A Self-Validating System

To ensure the quality and purity of this compound, a robust set of analytical tests should be performed. The following protocols are based on established methods for the analysis of piperazine derivatives and can be adapted and validated for this specific compound.

Workflow for Incoming Quality Control

QC_Workflow cluster_0 Material Reception cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Material & CoA B Visual Inspection A->B C Assign Internal Lot Number B->C D Identity (FTIR) C->D E Purity (HPLC-UV) C->E F Residual Solvents (GC-HS) C->F G Structure Confirmation (NMR) C->G H Compare Results to Specifications D->H E->H F->H G->H I Approve or Reject Lot H->I

Caption: A comprehensive workflow for the quality control of incoming this compound.

Identity Verification by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the identity of the material by comparing its infrared spectrum to a reference standard.

  • Methodology:

    • Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with a known reference spectrum of this compound.

  • Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching (of the hydrochloride salt), C-H stretching, and the strong C-F stretching bands of the trifluoroethyl group.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Since the piperazine moiety lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.

  • Objective: To quantify the purity of the compound and identify any related substance impurities.

  • Methodology (Adapted from a general method for piperazine derivatives):

    • Derivatization:

      • Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile/water).

      • Add a solution of a derivatizing agent, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), in the presence of a base (e.g., sodium bicarbonate).

      • Heat the mixture to ensure complete reaction.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at the wavelength appropriate for the chosen derivative.

      • Injection Volume: 10 µL.

    • Analysis:

      • Inject a blank, a derivatized standard, and the derivatized sample.

      • Calculate the purity based on the area percent of the main peak.

      • Identify and quantify any impurities against the standard.

Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound and identify any structural isomers or major impurities.

  • Methodology:

    • Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. For more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.

  • Expected ¹H NMR Spectral Features (in D₂O):

    • A complex multiplet for the trifluoroethyl methylene protons (-CH₂CF₃).

    • Broad signals for the piperazine ring protons, likely shifted downfield due to the electron-withdrawing trifluoroethyl group and protonation.

    • A broad signal for the N-H protons (which may exchange with D₂O).

  • Expected ¹³C NMR Spectral Features (in D₂O):

    • A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling.

    • A signal for the trifluoroethyl methylene carbon (-CH₂CF₃).

    • Signals for the piperazine ring carbons.

Analysis of Residual Solvents by Gas Chromatography-Headspace (GC-HS)
  • Objective: To quantify the amount of residual solvents from the synthesis and purification processes.

  • Methodology:

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable dissolution solvent (e.g., DMSO).

    • Incubate the vial at an elevated temperature to allow volatile solvents to partition into the headspace.

    • Inject an aliquot of the headspace into a GC equipped with a Flame Ionization Detector (FID).

    • Quantify the residual solvents against a standard containing known amounts of the expected solvents.

Handling and Storage Recommendations

Proper handling and storage are essential to maintain the purity and stability of this compound.

  • Handling:

    • Handle in a well-ventilated area, preferably in a fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

    • Avoid creating dust.[9]

    • In case of contact with eyes or skin, rinse immediately with plenty of water.[8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[8]

    • Protect from moisture, as piperazine salts can be hygroscopic.[10]

    • Store away from incompatible materials such as strong oxidizing agents.[9][10]

Conclusion

This compound is a valuable building block in pharmaceutical research. Ensuring the high purity of this starting material is paramount for the synthesis of novel drug candidates and for obtaining reliable and reproducible experimental results. By carefully selecting a reputable supplier, understanding the potential impurities arising from its synthesis, and implementing a robust analytical quality control program, researchers can have a high degree of confidence in the quality of this critical reagent. The protocols and insights provided in this guide offer a comprehensive framework for the successful integration of this compound into drug discovery and development workflows.

References

A Guide to the Structural Informatics of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unambiguous identification of a chemical substance is paramount. Trivial names and even systematic IUPAC nomenclature can introduce ambiguity, hindering effective data exchange, database querying, and regulatory compliance. Standardized, machine-readable identifiers provide the foundational layer for robust chemical informatics. This guide provides an in-depth analysis of the key structural identifiers—SMILES and InChI—for the compound 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride, a molecule of interest in medicinal chemistry.

Core Chemical Identifiers

The accurate representation of this compound (CAS Number: 13349-91-2) is captured by several standardized notation systems. Each system offers a unique method of encoding the molecular structure into a linear text string, serving distinct purposes in computational chemistry and data management.

Identifier TypeValue
SMILES C(C(F)(F)F)N1CCNCC1.Cl.Cl
InChI InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H
InChIKey FZNSAOHSKTXHEJ-UHFFFAOYSA-N
Molecular Formula C₆H₁₃Cl₂F₃N₂[1]
Molecular Weight 241.08 g/mol [1][2]

Deconstructing the Identifiers: From String to Structure

Understanding the syntax of these identifiers is crucial for their effective application. They are not arbitrary codes but logical, algorithmic representations of the molecular topology.

SMILES: A Journey Through the Molecular Graph

The Simplified Molecular Input Line Entry System (SMILES) represents a molecule as a two-dimensional graph. The SMILES string for this compound, C(C(F)(F)F)N1CCNCC1.Cl.Cl, can be parsed as follows:

  • C(C(F)(F)F) : This segment describes the trifluoroethyl group. An initial carbon C is bonded to another carbon C, which is itself bonded to three fluorine atoms (F)(F)(F). The parentheses denote branching from the main chain.

  • N1CCNCC1 : This represents the piperazine ring. The 1 after the first nitrogen N and the last carbon C indicates a ring closure between these two atoms. This sequence traces the atoms around the six-membered ring.

  • Connection : The trifluoroethyl group C(...) is directly bonded to the first nitrogen N1 of the piperazine ring.

  • .Cl.Cl : The dots are used to separate disconnected components of the structure. In this case, they represent the two chloride ions that form the dihydrochloride salt.[3]

InChI: A Layered Approach to Uniqueness

The IUPAC International Chemical Identifier (InChI) provides a more hierarchical and canonical representation, ensuring that a single, unique identifier is generated for any given molecule, regardless of how it is drawn.

The InChI string InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H is broken down into distinct layers:

  • InChI=1S : The prefix indicates the version (1) and that it is a Standard InChI.

  • /C6H11F3N2 : This is the molecular formula of the organic base.

  • .2ClH : This indicates the presence of two hydrochloric acid moieties.

  • /c7-6(8,9)5-11-3-1-10-2-4-11;; : The connectivity layer. It describes the bonding arrangement of the non-hydrogen atoms, numbered algorithmically.

  • /h10H,1-5H2;21H : The hydrogen layer. It specifies that the nitrogen at position 10 has one hydrogen attached (10H), and carbons 1 through 5 are CH2 groups (1-5H2). The 21H after the semicolon indicates that each of the two HCl components contributes one proton.[1][3]

InChIKey: The Database-Friendly Hash

While InChI strings are unique, their length makes them cumbersome for web and database searches. The InChIKey FZNSAOHSKTXHEJ-UHFFFAOYSA-N solves this by creating a fixed-length (27-character) hash of the InChI string.[1][3]

  • FZNSAOHSKTXHEJ : The first 14 characters are derived from the core molecular structure's connectivity.

  • UHFFFAOYSA : This block encodes stereochemistry and other isotopic information (in this case, it is standard).

  • N : Indicates the protonation state (N for neutral, though in this case it refers to the standard InChI of the components).

This condensed format is highly reliable for linking disparate data sources for the same chemical entity.

Visualizing Structural Relationships

To conceptualize the link between the physical molecule and its informational representations, the following diagram illustrates the workflow from structure to identifier.

G cluster_molecule Chemical Entity cluster_identifiers Machine-Readable Identifiers mol 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride smiles SMILES C(C(F)(F)F)N1CCNCC1.Cl.Cl mol->smiles Graph-based Serialization inchi InChI InChI=1S/C6H11F3N2.2ClH/... mol->inchi Canonicalization Algorithm inchikey InChIKey FZNSAOHSKTXHEJ-UHFFFAOYSA-N inchi->inchikey Hashing Algorithm

Caption: From Chemical Structure to Standardized Identifiers.

Practical Implications in Research and Development

For scientists and researchers, the utility of these identifiers is manifold:

  • Database Integrity: Using InChIKey to query major chemical databases like PubChem, ChemSpider, or internal corporate repositories ensures that searches are for the exact molecular entity, eliminating costly errors from name-based ambiguity.

  • Computational Modeling: SMILES strings are a primary input for Quantitative Structure-Activity Relationship (QSAR) models and other computational toxicology and ADME prediction tools. The structure of the SMILES directly informs the calculation of molecular descriptors.

  • Automated Workflows: In high-throughput screening and automated synthesis platforms, these identifiers are used to programmatically track reactants, products, and associated analytical data, ensuring a validated and reproducible workflow.

  • Regulatory Submission: Regulatory bodies increasingly favor the use of standardized identifiers to precisely define chemical substances in submissions, ensuring clarity and consistency.

By mastering the use and interpretation of SMILES and InChI, research and development professionals can enhance data quality, streamline collaboration, and accelerate the pace of discovery.

References

Methodological & Application

The Trifluoroethylpiperazine Moiety: A Guide to its Application in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(2,2,2-Trifluoroethyl)piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold, integral to the structure of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its versatile nature allows for disubstitution, enabling the precise spatial orientation of pharmacophoric elements. The introduction of fluorine-containing substituents has become a cornerstone of contemporary drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2]

The 2,2,2-trifluoroethyl group, in particular, is of significant interest. Its strong electron-withdrawing nature can lower the pKa of the adjacent piperazine nitrogen, influencing its basicity and, consequently, its interaction with biological targets. Furthermore, the trifluoromethyl moiety is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can increase a compound's lipophilicity, which may improve its ability to cross the blood-brain barrier.[3]

This guide provides a comprehensive overview of the synthetic utility of 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride , a key building block for introducing this valuable motif. We will delve into its properties, safe handling, and provide detailed, field-tested protocols for its application in several key synthetic transformations, including N-alkylation, N-arylation, reductive amination, and amide coupling. The protocols are designed to be self-validating, with guidance on reaction monitoring and product characterization.

Physicochemical and Safety Profile

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueReference(s)
CAS Number 13349-91-2[3]
Molecular Formula C₆H₁₁F₃N₂ · 2HCl[3]
Molecular Weight 241.08 g/mol [3]
Appearance White to off-white solid
Melting Point 198-205 °C
Solubility Soluble in water[3]
Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]

  • Engineering Controls : Work in a well-ventilated fume hood. Ensure a safety shower and eye wash station are readily accessible.[4]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles.[4]

    • Hand Protection : Wear compatible chemical-resistant gloves.[4]

    • Respiratory Protection : Use a government-approved respirator if dusts are generated.[4]

    • Skin and Body Protection : Wear a lab coat.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Avoid prolonged or repeated exposure.[4]

  • Storage : Keep the container tightly closed and store in a cool, dry place.[2]

  • First Aid :

    • In case of eye contact : Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact : Wash off with soap and plenty of water.[4]

    • If inhaled : Move the person into fresh air.[4]

    • If swallowed : Wash out mouth with water, provided the person is conscious. Call a physician.[4]

  • Disposal : Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a suitable method.[4]

Core Synthetic Applications and Protocols

As a dihydrochloride salt, the secondary amine of 1-(2,2,2-trifluoroethyl)piperazine is protonated. For it to act as a nucleophile, a base must be added to liberate the free amine. The choice of base and stoichiometry is critical and will be discussed in each protocol. A common strategy involves using at least two equivalents of base to neutralize the two equivalents of HCl, plus an additional equivalent if the reaction itself generates an acid.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds start 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride alkylation N-Alkylation start->alkylation R-X, Base arylation N-Arylation start->arylation Ar-X, Pd-catalyst, Ligand, Base amination Reductive Amination start->amination RCHO, Reducing Agent, Base amide Amide Coupling start->amide RCOCl or RCOOH, Coupling Agent, Base prod_alk N-Alkyl Derivatives alkylation->prod_alk prod_ar N-Aryl Derivatives arylation->prod_ar prod_am N-Alkyl (via Aldehyde/Ketone) amination->prod_am prod_acyl N-Acyl Derivatives amide->prod_acyl

Figure 1: Synthetic pathways using the title intermediate.
Application 1: N-Alkylation with Electrophiles

N-alkylation is a fundamental method for elaborating the piperazine scaffold. This reaction is commonly used to introduce flexible linkers or pharmacophoric groups.[1]

Causality Behind Experimental Choices:

  • Reactant : Benzyl bromide is chosen as a representative reactive electrophile.

  • Base : Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to neutralize the HCl salts and any HBr generated during the reaction. It is easily removed by filtration.

  • Solvent : Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Catalyst : Potassium iodide (KI) can be used in catalytic amounts to promote the reaction with less reactive alkyl chlorides or bromides via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.

G reagents 1-(2,2,2-Trifluoroethyl)piperazine·2HCl + Benzyl Bromide + K₂CO₃, KI (cat.) conditions Acetonitrile Reflux, 12-24h reagents->conditions workup Filter Concentrate Aqueous Workup Purification conditions->workup product 1-Benzyl-4-(2,2,2-trifluoroethyl)piperazine workup->product

Figure 2: Workflow for N-Alkylation.
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Solvent and Reagent Addition : Add a sufficient volume of acetonitrile to form a stirrable suspension (typically 0.1-0.2 M concentration with respect to the piperazine). Add benzyl bromide (1.1 eq).

  • Reaction : Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylated product.

  • Self-Validation/Characterization : The final product should be characterized to confirm its identity and purity.

    • ¹H NMR : Expect characteristic signals for the trifluoroethyl group (a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the piperazine ring protons.

    • MS (ESI+) : Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight. For 1-benzyl-4-(2,2,2-trifluoroethyl)piperazine (C₁₃H₁₇F₃N₂), the expected [M+H]⁺ is m/z 259.14.[5]

Application 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines which are key structures in many CNS-active drugs.[6]

Causality Behind Experimental Choices:

  • Reactant : 4-Bromoanisole is a representative electron-rich aryl halide.

  • Catalyst System : A palladium pre-catalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos) are essential for the catalytic cycle, promoting oxidative addition and reductive elimination.[6]

  • Base : Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.

  • Solvent : Anhydrous, degassed toluene is a common solvent for this reaction, providing the necessary temperature range and being relatively inert.

G reagents 1-(2,2,2-TFE)piperazine·2HCl + 4-Bromoanisole + Pd₂(dba)₃, XPhos, NaOtBu conditions Anhydrous Toluene Inert Atmosphere 100-110 °C, 12-24h reagents->conditions workup Filter through Celite Concentrate Aqueous Workup Purification conditions->workup product 1-(4-Methoxyphenyl)-4- (2,2,2-trifluoroethyl)piperazine workup->product

Figure 3: Workflow for Buchwald-Hartwig N-Arylation.
  • Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), sodium tert-butoxide (3.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition : Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction : Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up :

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

  • Self-Validation/Characterization :

    • ¹H NMR : Expect signals for the methoxy group (singlet ~3.8 ppm), aromatic protons in the para-substituted pattern, and the piperazine and trifluoroethyl protons. The piperazine protons adjacent to the aryl group will be shifted downfield compared to those adjacent to the trifluoroethyl group.[7][8]

    • ¹³C NMR : Expect signals for all unique carbons, including the methoxy carbon, aromatic carbons, and the piperazine and trifluoroethyl carbons.[9][10]

    • MS (ESI+) : For C₁₃H₁₇F₃N₂O, the expected [M+H]⁺ is m/z 275.13.

Application 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[11]

Causality Behind Experimental Choices:

  • Reactant : Benzaldehyde is a simple, representative aromatic aldehyde.

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can be added directly to the mixture of the amine and aldehyde.

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are compatible with STAB and effectively solubilize the reactants.

G reagents 1-(2,2,2-TFE)piperazine·2HCl + Benzaldehyde + NaBH(OAc)₃, Et₃N conditions DCM or DCE Room Temp, 6-12h reagents->conditions workup Quench (aq. NaHCO₃) Extract Dry & Concentrate Purification conditions->workup product 1-Benzyl-4-(2,2,2-trifluoroethyl)piperazine workup->product

Figure 4: Workflow for Reductive Amination.
  • Reaction Setup : To a round-bottom flask, add this compound (1.0 eq) and dissolve/suspend it in dichloromethane (DCM).

  • Base and Reagent Addition : Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5-3.0 eq) to neutralize the HCl salts and liberate the free amine. Stir for 15-20 minutes. Add benzaldehyde (1.1 eq).

  • Reducing Agent : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic; an ice bath can be used to maintain room temperature if needed.

  • Reaction : Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up :

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-20 minutes, then transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify by flash column chromatography as described in the N-alkylation protocol.

  • Self-Validation/Characterization : The product is identical to that from the N-alkylation protocol and should be characterized accordingly.

Application 4: Amide Coupling

Formation of an N-acyl piperazine is a common strategy to introduce a rigid carbonyl linker or to synthesize analogues of biologically active amides.

Causality Behind Experimental Choices:

  • Reactant : Benzoyl chloride is a highly reactive acylating agent. Alternatively, benzoic acid can be used with a coupling agent.

  • Base : A tertiary amine base like triethylamine (Et₃N) or DIPEA is required to scavenge the HCl generated from the reaction with benzoyl chloride and to neutralize the starting material's HCl salts.

  • Solvent : DCM is a suitable aprotic solvent that is inert to the reaction conditions.

  • Coupling Agents : For coupling with a carboxylic acid, reagents like HATU or EDC/HOBt are used to activate the carboxylic acid for nucleophilic attack by the amine.[12][13]

G reagents 1-(2,2,2-TFE)piperazine·2HCl + Benzoyl Chloride + Et₃N or DIPEA conditions DCM 0 °C to Room Temp 2-4h reagents->conditions workup Aqueous Workup Extract Dry & Concentrate Purification conditions->workup product 4-(2,2,2-Trifluoroethyl)piperazin- 1-ylmethanone workup->product

Figure 5: Workflow for Amide Coupling.
  • Reaction Setup : To a round-bottom flask, add this compound (1.0 eq) and suspend it in DCM.

  • Base and Reagent Addition : Cool the mixture to 0 °C in an ice bath. Add triethylamine (3.0 eq) and stir for 15 minutes. Add benzoyl chloride (1.05 eq) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up :

    • Quench the reaction with water or a saturated NaHCO₃ solution.

    • Extract the product into DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude amide product by flash column chromatography or recrystallization.

  • Self-Validation/Characterization :

    • ¹H NMR : Due to amide bond rotation, the piperazine protons may appear as broad signals at room temperature.[14][15] Expect aromatic signals for the benzoyl group and the characteristic quartet for the trifluoroethyl group.

    • IR Spectroscopy : A strong carbonyl (C=O) stretch should be visible around 1630-1660 cm⁻¹.

    • MS (ESI+) : For C₁₃H₁₅F₃N₂O, the expected [M+H]⁺ is m/z 273.12.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. The strategic incorporation of the trifluoroethyl group offers chemists a powerful lever to fine-tune the properties of piperazine-containing molecules. The protocols detailed in this guide provide a robust starting point for researchers to confidently employ this intermediate in a variety of key synthetic transformations. As with any synthetic procedure, optimization may be required for specific substrates, but the principles and causality-driven choices outlined herein provide a logical framework for such development.

References

Application Note: Palladium-Catalyzed C-N Coupling of 1-(2,2,2-Trifluoroethyl)piperazine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 1-(2,2,2-trifluoroethyl)piperazine with a range of aryl halides, a key transformation in modern medicinal chemistry. The incorporation of the 2,2,2-trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the electron-withdrawing nature of this group decreases the nucleophilicity of the piperazine, presenting unique challenges for the widely used Buchwald-Hartwig amination. This guide details optimized reaction protocols, discusses the critical roles of ligand and base selection, and provides mechanistic insights and troubleshooting strategies to enable researchers to successfully implement this challenging yet valuable transformation.

Introduction: The Challenge of Coupling Electron-Deficient Amines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[1] This reaction is pivotal in the synthesis of pharmaceuticals and functional materials where the arylamine motif is ubiquitous.[2] A significant challenge arises, however, when coupling amines bearing electron-withdrawing groups, such as the 2,2,2-trifluoroethyl group. The fluorine atoms inductively withdraw electron density from the nitrogen, reducing its nucleophilicity and slowing the rate of the crucial C-N bond-forming reductive elimination step from the palladium center.[3][4]

Furthermore, the desired fluoroalkylaniline products can be unstable under the high temperatures and strongly basic conditions often employed in standard Buchwald-Hartwig protocols.[3][4] This necessitates the development of milder, highly active catalyst systems that can operate efficiently at lower temperatures and with weaker bases. This note addresses these challenges directly, providing field-proven protocols leveraging modern, sterically hindered biarylphosphine ligands that have proven effective for these demanding substrates.[1][2]

Mechanistic Considerations and Key Parameter Selection

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] For electron-deficient amines like 1-(2,2,2-trifluoroethyl)piperazine, each step requires careful optimization.

DOT Script for Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Aryl Amine Synthesis cluster_reactants Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [L₂Pd(II)(Ar)(Amine)]⁺X⁻ OA_Complex->Amine_Coord Ligand Exchange (+ Amine) Amido_Complex L₂Pd(II)(Ar)(Amide) Amine_Coord->Amido_Complex Deprotonation (- Base-H⁺X⁻) Product Ar-Amine Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: Figure 1: Catalytic Cycle for Aryl Amine Synthesis.

  • Palladium Precatalyst: Standard Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are effective. Pd(0) sources can also be used. The choice often depends on air stability and ease of handling.

  • Ligand Selection (Critical): This is the most crucial parameter. The reduced nucleophilicity of the fluorinated piperazine necessitates a highly active catalyst. Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art and essential for this transformation.[1][2] Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated superior performance in coupling electron-deficient amines and unactivated aryl chlorides.[2][5] Their steric bulk promotes the reductive elimination step, which is often the turnover-limiting step for these substrates, while their electron-donating character facilitates the initial oxidative addition.[4][6]

  • Base Selection: The choice of base is a delicate balance. A base strong enough to deprotonate the piperazine-palladium complex is required, but overly harsh conditions can degrade the starting materials or the desired product.[3] While sodium tert-butoxide (NaOtBu) is a common and effective choice, weaker bases like potassium phosphate (K₃PO₄) or potassium phenoxide (KOPh) have been successfully employed, particularly for base-sensitive substrates.[4][7] The use of KOPh, in particular, has been shown to be advantageous for fluoroalkylamines as it mitigates product degradation.[4]

  • Solvent: Anhydrous, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and reliable choices. The solvent's ability to dissolve the palladium complexes and maintain a suitable temperature range is key.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[8] While aryl iodides and bromides are more reactive, modern catalyst systems show excellent performance with the less expensive and more readily available aryl chlorides.[9] For challenging couplings involving aryl chlorides, higher catalyst loading and more specialized ligands like BrettPhos may be required.[2][5]

Experimental Protocols & Data

The following protocols provide a robust starting point for the coupling of 1-(2,2,2-trifluoroethyl)piperazine. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

DOT Script for Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow Setup Setup Reaction Vessel (Schlenk Flask, Inert Atmosphere) Reagents Add Pd Precatalyst, Ligand, Base, and Aryl Halide Setup->Reagents AddSolvent Add Solvent Reagents->AddSolvent Degas Degas Solvent (e.g., Toluene) Degas->AddSolvent AddAmine Add 1-(2,2,2-Trifluoroethyl)piperazine AddSolvent->AddAmine Heat Heat to Reaction Temp (e.g., 80-110 °C) AddAmine->Heat Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup (Cool, Quench, Extract) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Figure 2: General Experimental Workflow.

Protocol 1: General Procedure for Aryl Bromides

This protocol is optimized for coupling with electron-neutral or electron-rich aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (2 mL), followed by 1-(2,2,2-trifluoroethyl)piperazine (1.2 mmol).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Aryl Chlorides

This protocol utilizes a more active ligand and is suitable for less reactive aryl chlorides.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.015 mmol, 1.5 mol%), BrettPhos (0.036 mmol, 3.6 mol%), and potassium phenoxide (1.5 mmol).

  • Reagent Addition: Add the aryl chloride (1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,4-dioxane (2 mL), followed by 1-(2,2,2-trifluoroethyl)piperazine (1.3 mmol).

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18-36 hours.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1. The use of a weaker base like KOPh may simplify the workup procedure.[4]

Representative Data

The following table summarizes expected outcomes for the coupling of 1-(2,2,2-trifluoroethyl)piperazine with various aryl halides using the described protocols.

EntryAryl HalideCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1) / RuPhos (2.4)NaOtBuToluene1001692
24-BromotoluenePd₂(dba)₃ (1) / RuPhos (2.4)NaOtBuToluene1001889
34-Chlorobenzonitrile[Pd(allyl)Cl]₂ (1.5) / BrettPhos (3.6)KOPhDioxane1102485
42-Chloropyridine[Pd(allyl)Cl]₂ (1.5) / BrettPhos (3.6)K₃PO₄Dioxane1102078
51-Chloro-3-nitrobenzenePd(OAc)₂ (2) / XPhos (4)K₃PO₄Toluene1001295

Yields are for isolated, purified products and are representative. Actual results may vary based on substrate purity and reaction scale.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd precatalyst or ligand degradation).2. Insufficiently anhydrous conditions.3. Base is too weak or has poor solubility.4. Aryl chloride is particularly unreactive.1. Use fresh, high-purity reagents. Consider using a pre-formed catalyst complex.2. Ensure all glassware is oven-dried and solvents are rigorously dried.3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). Ensure vigorous stirring.4. Increase catalyst/ligand loading (up to 5 mol%). Switch to a more active ligand (e.g., XPhos to BrettPhos). Increase temperature.
Incomplete Reaction 1. Catalyst deactivation over time.2. Reaction has reached equilibrium.1. Add a second portion of catalyst and ligand (e.g., 0.5 mol%) after 12-18 hours.2. Increase the amount of amine or use a different base to shift the equilibrium.
Product Degradation 1. Reaction temperature is too high.2. Base is too strong for the product's stability.1. Lower the reaction temperature and accept a longer reaction time.2. Switch to a milder base (e.g., NaOtBu to K₃PO₄ or KOPh).[4]
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water.2. β-Hydride elimination from the amido complex.1. Ensure rigorously anhydrous conditions.2. This is an inherent competing pathway. Using bulkier ligands (e.g., XPhos, BrettPhos) can disfavor this side reaction by sterically hindering the required conformation.[1]

Conclusion

The successful C-N coupling of 1-(2,2,2-trifluoroethyl)piperazine with aryl halides is a challenging but highly achievable transformation that provides access to valuable building blocks for drug discovery. Success hinges on overcoming the amine's inherent low nucleophilicity by employing highly active palladium catalysts based on bulky, electron-rich biarylphosphine ligands. Careful selection of a suitable base and strictly anhydrous conditions are paramount to achieving high yields while preserving the integrity of the potentially sensitive fluoroalkylaniline product. The protocols and guidelines presented here offer a validated starting point for researchers to confidently explore this important reaction class.

References

Application of 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride in fragment-based drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Leveraging 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds.[1][2] This guide provides a detailed exploration of the application of this compound, a fluorinated fragment, within the FBDD workflow. We will delve into the strategic advantages of incorporating fluorinated moieties, outline comprehensive protocols for screening and hit validation, and present a systematic approach to fragment-to-lead evolution. This document is intended to serve as a practical resource for researchers aiming to harness the unique properties of this fragment to accelerate their drug discovery programs.

Introduction: The Strategic Value of Fluorinated Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins with the identification of low molecular weight compounds (fragments) that bind weakly to a biological target.[3] These initial hits, typically with affinities in the high micromolar to millimolar range, serve as starting points for the rational design of more potent lead compounds.[4] A key advantage of FBDD is its ability to more efficiently explore chemical space with a smaller library of compounds compared to traditional high-throughput screening (HTS).[4][5][6]

The incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[7] The unique physicochemical properties of fluorine can significantly enhance a molecule's pharmacological profile.[8]

Key Attributes of Fluorine in Drug Design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and often leading to an improved pharmacokinetic profile.[9]

  • Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[8][9]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH.[8]

  • Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for binding to a target protein.

The trifluoroethyl group, in particular, is a valuable substituent in drug design.[8] this compound combines this beneficial group with a piperazine scaffold, a common motif in medicinal chemistry known for its favorable pharmacokinetic properties.[10]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for its effective application in FBDD.

PropertyValueSource
CAS Number 13349-91-2--INVALID-LINK--
Molecular Formula C6H13Cl2F3N2--INVALID-LINK--
Molecular Weight 241.08 g/mol --INVALID-LINK--
Appearance Colorless liquid (as free base)--INVALID-LINK--
Solubility Expected to be water-soluble as the dihydrochloride salt.--INVALID-LINK--

FBDD Workflow: Integrating this compound

The successful integration of a fragment into an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library (including title compound) B Primary Screen (e.g., ¹⁹F-NMR, SPR) A->B Screening C Hit Confirmation (Orthogonal Methods) B->C Initial Hits D Structural Biology (X-ray, NMR) C->D Validated Hits E Structure-Activity Relationship (SAR) D->E Binding Mode F Fragment Evolution (Growing, Linking, Merging) E->F Design G Lead Optimization F->G Optimized Hits

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols

Fragment Library Preparation

Objective: To prepare a high-quality, ready-to-screen fragment library containing this compound.

Protocol:

  • Solubilization: Dissolve this compound in a suitable buffer (e.g., PBS) to a stock concentration of 100 mM. The use of the dihydrochloride salt enhances aqueous solubility.[9]

  • Quality Control:

    • Confirm the identity and purity of the fragment using LC-MS and ¹H/¹⁹F NMR.

    • Assess the solubility of the fragment in the screening buffer to ensure it remains soluble at the desired screening concentrations.[7]

  • Plating: Dispense the fragment stock solution into 96- or 384-well plates for high-throughput screening.

Primary Screening: ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a highly sensitive and efficient method for screening fluorinated fragment libraries.[11][12][13] The fluorine nucleus provides a clean spectroscopic window with no background signal from the protein or buffer components.[12]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable NMR buffer (e.g., deuterated PBS).

    • Add the this compound fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • As a control, acquire a ¹⁹F NMR spectrum of the fragment in the buffer without the protein.

  • Data Analysis:

    • Compare the spectra with and without the protein. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's ¹⁹F resonance indicates binding to the target protein.[13]

Hit Validation: Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful biophysical technique for confirming fragment binding and determining kinetic parameters (kon and koff) and affinity (KD).[14][15][16][17] It serves as an excellent orthogonal method to validate hits from the primary screen.[18][19]

Protocol:

  • Immobilization: Immobilize the target protein onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the amount of fragment bound to the protein.

  • Data Analysis:

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding response.

Structural Characterization: X-ray Crystallography

Rationale: Determining the three-dimensional structure of the protein-fragment complex is crucial for understanding the binding mode and guiding subsequent optimization efforts.[5][20][21][22]

Protocol:

  • Crystallization:

    • Crystallize the target protein under conditions that yield high-quality, diffraction-grade crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.[21]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the data and solve the crystal structure to reveal the binding pose of the fragment.

Fragment-to-Lead Evolution

Once a fragment hit is validated and its binding mode is determined, the next phase is to evolve it into a more potent lead compound.[23] This is typically achieved through structure-based drug design.[1][24][25]

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A Fragment Hit (e.g., 1-(2,2,2-Trifluoroethyl)piperazine) B Growing A->B C Linking A->C D Merging A->D E Potent Lead Compound B->E C->E D->E

Caption: Common strategies for fragment-to-lead optimization.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein, thereby increasing affinity.[1][3][23][24] The piperazine scaffold of 1-(2,2,2-Trifluoroethyl)piperazine provides a convenient attachment point for chemical modifications.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.[1][23][24]

  • Fragment Merging: If two fragments bind in overlapping sites, their key features can be combined into a single, novel scaffold.[1][23][24]

Conclusion

This compound represents a valuable tool for fragment-based drug discovery. Its fluorinated nature offers potential advantages in terms of metabolic stability and binding interactions, and its piperazine core provides a synthetically tractable scaffold for optimization. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment in their FBDD campaigns, ultimately accelerating the discovery of novel therapeutics.

References

Purification of products from reactions involving 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Purification of Products from Reactions Involving 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of a Trifluoroethylated Piperazine Building Block

1-(2,2,2-Trifluoroethyl)piperazine is a valuable building block in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of antivirals, antihistamines, and antipsychotics.[] Its structure combines the rigid, polar piperazine scaffold, known to improve aqueous solubility and pharmacokinetic profiles, with a trifluoroethyl group.[2] This fluorine-containing moiety is strategically employed to enhance metabolic stability and modulate lipophilicity.[3]

The compound is most commonly supplied as a dihydrochloride salt (TFP-2HCl) to improve shelf-life and handling. However, its use in synthesis introduces a distinct set of purification challenges. The starting material is a highly polar, water-soluble salt, and its reaction products, while modified, often retain significant polarity and basicity. Standard purification protocols may lead to low recovery, persistent impurities, or difficult separations.

This guide provides a detailed analysis of the underlying chemical principles and offers robust, field-proven protocols for the successful purification of reaction products derived from this compound.

Physicochemical Properties: The Key to a Successful Strategy

Understanding the properties of both the starting material and the target product is fundamental to designing an effective purification workflow. The electron-withdrawing nature of the trifluoroethyl group significantly impacts the basicity of the adjacent nitrogen atom, a critical factor in pH-driven separations.

PropertyValue / DescriptionImplication for Purification
Chemical Name This compoundThe starting material is a salt and must be neutralized to its free-base form for many reactions and extractions.
CAS Number 13349-91-2[4]-
Molecular Formula C₆H₁₃Cl₂F₃N₂[3]-
Molecular Weight 241.08 g/mol [3]-
Solubility (as 2HCl salt) Expected to be highly soluble in water and polar protic solvents (e.g., methanol).[3]Work-up procedures must account for the potential of products and unreacted starting material to partition into the aqueous phase.
pKa (Estimated) pKa₁ ≈ 8.5-9.0 (for the -NH- group)pKa₂ ≈ 4.5-5.0 (for the -N(TFE)- group)The trifluoroethyl group is strongly electron-withdrawing, lowering the pKa of the tertiary amine compared to unsubstituted piperazine (pKa₁ ≈ 9.7, pKa₂ ≈ 5.3).[5] This dictates the pH required for effective protonation/deprotonation during acid-base extractions.

The Core Purification Challenge: Navigating Polarity and Basicity

Reactions involving TFP, such as N-alkylation or N-acylation at the secondary amine, typically yield a mono-substituted product. The primary purification goal is to separate this desired product from:

  • Unreacted Starting Material: Highly polar and water-soluble.

  • Di-substituted Byproducts: A common issue when both piperazine nitrogens are reactive.[6][7]

  • Reaction Reagents & Catalysts: Can include bases, coupling agents, etc.

  • Non-basic Organic Impurities.

The challenge lies in the similar physicochemical properties of the desired product and the key amine-based impurities. Both are basic and often have overlapping polarity profiles, making simple extraction or chromatography difficult without a tailored approach.

General Purification Strategy: A Decision-Based Workflow

The optimal purification path depends on the stability and physical properties of the target molecule. The following workflow provides a logical decision-making framework.

G start Crude Reaction Mixture (Post-Quench) product_stability Is the product acid/base stable? start->product_stability extraction Protocol 1: Liquid-Liquid Acid-Base Extraction product_stability->extraction  Yes direct_chroma Protocol 2: Direct Modified Column Chromatography product_stability->direct_chroma  No crystallization_check Is the purified free-base a solid? extraction->crystallization_check chromatography1 Protocol 2: Modified Column Chromatography final_product Pure Product chromatography1->final_product crystallization_check->chromatography1  No / Further  Purification Needed salt_formation Protocol 3: Purification via Salt Precipitation crystallization_check->salt_formation  Yes salt_formation->final_product direct_chroma->final_product

Caption: Decision workflow for selecting the optimal purification protocol.

Protocol 1: Liquid-Liquid Acid-Base Extraction

This is the most powerful and scalable technique for separating basic amine products from non-basic impurities. It leverages the pH-dependent solubility of the amine to move it between aqueous and organic phases.[8][9]

Causality: The strategy is to first convert all basic compounds (product, unreacted TFP) to their free-base form, extract them into an organic solvent to discard water-soluble non-amine reagents, and then use an acidic wash to selectively pull only the basic compounds back into a fresh aqueous layer, leaving non-basic organic impurities behind.

G cluster_0 Step 1: Basification & Organic Extraction cluster_1 Step 2: Purification via Acidic Wash cluster_2 Step 3: Product Recovery a Crude Reaction Mixture b Add Organic Solvent (e.g., DCM, EtOAc) Adjust to pH 10-11 with 2M NaOH (aq) a->b c Separate Layers b->c d Organic Layer (Contains Free-Base Product, Unreacted TFP, Non-Basic Impurities) c->d discard1 Aqueous Layer (Discard) c->discard1 e Wash with 1M HCl (aq) d->e f Separate Layers e->f g Aqueous Layer (Contains Protonated Product & Unreacted TFP) f->g discard2 Organic Layer (Contains Non-Basic Impurities - Discard) f->discard2 h Adjust to pH 10-11 with 2M NaOH (aq) g->h i Extract with fresh Organic Solvent h->i j Dry (Na₂SO₄), Filter, Evaporate i->j final Purified Free-Base Product j->final

Caption: Workflow for the Acid-Base Extraction protocol.

Detailed Step-by-Step Methodology:

  • Reaction Quench & Dilution:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction if necessary (e.g., by adding water or saturated aqueous NaHCO₃).

    • Dilute the mixture with an appropriate organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Initial Basification and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 2M NaOH (aq) solution portion-wise, shaking well after each addition. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 10-11.

      • Expert Insight: A pH of 10-11 ensures that both nitrogens of the piperazine core (product and starting material) are fully deprotonated to their free-base form, maximizing their solubility in the organic phase.

    • Separate the layers. Keep the organic layer and extract the aqueous layer one more time with the same organic solvent.

    • Combine the organic layers. At this stage, water-soluble reagents have been removed.

  • Acidic Wash for Purification:

    • Wash the combined organic layer with 1M HCl (aq). The volume of the acid wash should be about one-third of the organic layer volume.

    • Shake the funnel vigorously for 1-2 minutes. The basic amine product will be protonated and transfer to the aqueous layer.[10][11]

    • Separate the layers. Crucially, keep the acidic aqueous layer, as it now contains your protonated product. The organic layer, containing non-basic impurities, can be discarded.

    • Repeat the acidic wash on the discarded organic layer to ensure complete recovery of the basic product. Combine the acidic aqueous layers.

  • Product Recovery:

    • Return the combined acidic aqueous layers to the separatory funnel.

    • Cool the solution with an ice bath and slowly add 2M NaOH (aq) until the pH is again 10-11. This deprotonates the product, making it organic-soluble again.

    • Extract the now basic aqueous layer three times with fresh DCM or EtOAc.

    • Combine these final organic layers, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free-base product.

Protocol 2: Modified Flash Column Chromatography

Chromatography is necessary when acid-base extraction is insufficient to separate the product from other basic impurities (like unreacted TFP) or when the product is not stable to pH swings.

Causality: Standard silica gel is acidic due to surface silanol (Si-OH) groups. Basic amines interact strongly with these sites via acid-base interactions, leading to poor separation, significant peak tailing, and often irreversible adsorption.[12] To counteract this, a small amount of a basic modifier is added to the mobile phase to "neutralize" the active sites on the silica, allowing the amine to elute cleanly.[12][13]

Detailed Step-by-Step Methodology:

  • Solvent System Selection (TLC):

    • Prepare a stock eluent (e.g., 90:10 Hexane:EtOAc).

    • To this eluent, add 1-2% triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol.

    • Develop a TLC plate of your crude material in this modified solvent system to determine the optimal eluent composition for separation.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (containing the basic modifier).

    • Pack the column with the slurry. Never dry-pack a column when purifying amines.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase.

      • Expert Insight: Pre-equilibration ensures the entire stationary phase is passivated by the basic modifier before the sample is loaded, which is critical for achieving sharp peaks and good resolution.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Run the column using the pre-determined solvent system, collecting fractions and monitoring by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Trustworthiness Check: Co-evaporation with a solvent like toluene may be necessary to remove residual triethylamine, which can be detected by ¹H NMR.

Protocol 3: Purification via Salt Precipitation/Crystallization

For products that are solid as a free base or form a crystalline salt, this non-chromatographic method can be highly effective for achieving excellent purity.[14]

Causality: The free-base form of the amine is typically soluble in nonpolar organic solvents where its corresponding salt (e.g., hydrochloride) is insoluble. By adding acid to a solution of the free base, the resulting salt precipitates out, leaving soluble, non-basic impurities behind in the solvent.[15] This technique is particularly effective for removing trace non-basic impurities after an initial acid-base extraction.

Detailed Step-by-Step Methodology:

  • Dissolve the Free Base:

    • Dissolve the crude or partially purified free-base product in a minimal amount of a suitable solvent. Good starting choices include diethyl ether, EtOAc, or DCM.

  • Induce Precipitation:

    • While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

    • A precipitate (the product's hydrochloride salt) should form immediately. Continue adding the acid until no further precipitation is observed.

      • Expert Insight: Avoid a large excess of acid. Use just enough to precipitate the product fully.

  • Isolate the Product:

    • Stir the resulting slurry for 30 minutes, potentially cooling it in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.

    • Dry the purified salt product under vacuum.

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete basification (pH not high enough).2. Product has some water solubility even in free-base form.3. Emulsion formation during extraction.1. Ensure pH is >10 before organic extraction.2. "Back-extract" the aqueous layers with more organic solvent. Add NaCl (brine) to the aqueous layer to decrease the polarity of the aqueous phase ("salting out").3. Add brine to help break the emulsion; if it persists, filter the entire mixture through a pad of Celite.
Product streaks badly on silica TLC/column. Strong interaction between the basic amine and acidic silica gel.[12]Add 1-2% triethylamine or NH₃/MeOH to the eluent.[12][13] Alternatively, use a different stationary phase like basic alumina.
Product and unreacted TFP co-elute. Polarity of the product and starting material are very similar.Acid-base extraction is often better than chromatography for this separation. If chromatography is required, try a different solvent system (e.g., DCM/MeOH with NH₃) or consider reverse-phase chromatography.
Final product is an oil but should be a solid. Presence of residual solvent or impurities preventing crystallization.Attempt purification via salt precipitation (Protocol 3). Co-evaporate the oil with a solvent like toluene or pentane multiple times to azeotropically remove trace impurities/solvents.

References

Application Notes & Protocols: Leveraging 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride for the Development of Novel Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Advanced Serotonin Modulators

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of at least 14 receptor subtypes, represents one of the most critical networks for therapeutic intervention in the central nervous system (CNS).[1][2] These receptors modulate a vast array of physiological and psychological processes, including mood, cognition, sleep, and anxiety.[2][3] Consequently, they are the targets for a multitude of blockbuster drugs treating depression, psychosis, and other neurological disorders.[4][5]

Within the medicinal chemist's toolkit, the piperazine scaffold is a well-established "privileged structure," a molecular framework that is recurrent in successful CNS drugs due to its favorable pharmacokinetic properties and its ability to be readily functionalized to target specific receptors.[6][7] This guide focuses on a specific, strategically enhanced building block: 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride (CAS: 13349-91-2).[8] The incorporation of the trifluoroethyl group is not a trivial substitution; it is a deliberate design choice intended to impart superior drug-like properties, including enhanced metabolic stability and blood-brain barrier (BBB) penetration.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to explain the causality behind experimental choices, providing robust, self-validating protocols for the synthesis and evaluation of next-generation serotonin receptor modulators using this key intermediate.

Section 1: The Trifluoroethyl Moiety - A Keystone for CNS Drug Design

The decision to use 1-(2,2,2-trifluoroethyl)piperazine is rooted in the unique and powerful effects of strategic fluorination in medicinal chemistry. The trifluoroethyl group acts as a bioisostere for other alkyl groups but with profoundly different physicochemical properties that can be exploited to overcome common drug development hurdles.[9][10]

Causality Behind the Choice:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Its introduction, particularly in the form of a CF3 group, blocks common sites of oxidative metabolism by cytochrome P450 enzymes.[9] This leads to a longer half-life and improved pharmacokinetic profile.

  • Increased Lipophilicity and BBB Permeability: The trifluoroethyl group significantly increases the lipophilicity of the piperazine moiety.[8] This is a critical factor for CNS drugs, as it enhances their ability to passively diffuse across the lipid-rich blood-brain barrier to engage with their intended targets in the brain.[9]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal nitrogen atom of the piperazine ring. This subtle electronic modulation can fine-tune the binding interactions with the target receptor, potentially improving affinity and selectivity.

  • Unique Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or orthogonal multipolar interactions within the receptor's binding pocket, offering a binding modality not available to simple alkyl groups.[11]

Table 1: Physicochemical Impact of the Trifluoroethyl Group

PropertyStandard Piperazine Moiety1-(2,2,2-Trifluoroethyl)piperazine MoietyRationale for Advantage in CNS Drug Design
Metabolic Stability Susceptible to N-dealkylation and oxidation.Highly resistant to oxidative metabolism.[9]Increased drug half-life, reduced metabolic clearance.
Lipophilicity (LogP) LowerSignificantly HigherEnhanced penetration of the blood-brain barrier.[8][9]
Basicity (pKa of N4) HigherLowerAlters ionization state at physiological pH, potentially optimizing receptor-ligand interactions.
Binding Potential Hydrogen bonding, ionic interactions.All standard interactions plus potential for unique fluorine-specific contacts.[11]Can lead to improved binding affinity (potency) and selectivity.

Section 2: Synthetic Protocol - Incorporating the Trifluoroethylpiperazine Scaffold

The true value of a building block lies in its ease of incorporation into diverse molecular scaffolds. This compound is readily used in standard synthetic reactions following its conversion to the free base. The following protocol details a representative nucleophilic substitution reaction to couple the piperazine moiety to an aromatic core structure, a common strategy for creating long-chain arylpiperazine (LCAP) ligands.[12][13]

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification & Analysis A 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride D 1-(2,2,2-Trifluoroethyl)piperazine (Free Base in Organic Layer) A->D Liquid-Liquid Extraction B Aqueous Base (e.g., 2M NaOH) B->D C Organic Solvent (e.g., DCM) C->D H Final Product (Crude) D->H Reaction at 60-80°C E Aryl-Linker-Halide (e.g., Ar-(CH2)n-Cl) E->H F Phase Transfer Catalyst (e.g., TBAB, optional) G Base (e.g., K2CO3) G->H I Silica Gel Column Chromatography H->I K Pure Final Product I->K J Characterization (NMR, LC-MS, HRMS) K->J

Caption: Synthetic workflow for coupling the trifluoroethylpiperazine moiety.

Protocol 2.1: Synthesis of a Model Aryl-Alkyl-Trifluoroethylpiperazine

This protocol describes the synthesis of 1-(4-(4-fluorophenyl)butyl)-4-(2,2,2-trifluoroethyl)piperazine as an illustrative example.

Materials:

  • This compound (1.0 eq)

  • 1-(4-chlorobutyl)-4-fluorobenzene (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (3.0 eq)

  • Potassium iodide (KI), catalytic amount

  • Acetonitrile (CH3CN), anhydrous

  • Sodium hydroxide (NaOH) solution, 2M

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Free Base Generation:

    • Dissolve this compound (e.g., 2.41 g, 10 mmol) in water (20 mL).

    • Transfer the solution to a separatory funnel and cool in an ice bath.

    • Slowly add 2M NaOH solution until the pH is >12.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Causality: The dihydrochloride salt is water-soluble and stable for storage, but the non-protonated free base is required for nucleophilic attack. The extraction isolates the more reactive free base into an organic solvent suitable for the next step.[8]

  • Nucleophilic Substitution:

    • To a round-bottom flask, add the crude free base from Step 1, anhydrous acetonitrile (50 mL), anhydrous K2CO3 (e.g., 4.14 g, 30 mmol), and a catalytic amount of KI (e.g., 166 mg, 1 mmol).

    • Add 1-(4-chlorobutyl)-4-fluorobenzene (e.g., 2.05 g, 11 mmol) to the stirring suspension.

    • Heat the reaction mixture to 80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). Causality: K2CO3 acts as a base to scavenge the HCl formed during the reaction, driving it to completion. KI facilitates the reaction via an in-situ Finkelstein reaction, converting the more stable alkyl chloride to a more reactive alkyl iodide. Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM (50 mL) and wash with water (2 x 25 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Characterization:

    • Combine the pure fractions and remove the solvent.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biological Evaluation - A Hierarchical Screening Cascade

Once synthesized, the novel compound must be evaluated for its biological activity. A typical screening cascade begins with assessing binding affinity at the primary target and key off-targets, followed by functional assays to determine the nature of the interaction (agonist, antagonist, etc.).

G A Synthesized Compound B Primary Screening: Radioligand Binding Assays A->B C Determine Affinity (Ki) for 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) B->C D Secondary Screening: Functional Assays C->D If High Affinity E Determine Potency (EC50/IC50) & Efficacy (% Activation/Inhibition) D->E F Tertiary Screening: Selectivity & Off-Target Profiling E->F If Potent & Efficacious G Evaluate against other GPCRs, Transporters (SERT, DAT), Ion Channels F->G H Lead Candidate G->H If Selective Profile

Caption: Hierarchical workflow for biological evaluation of new compounds.

Protocol 3.1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the 5-HT₂ₐ receptor.[12]

Materials:

  • Cell membranes from a stable cell line expressing human 5-HT₂ₐ receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]ketanserin (a selective 5-HT₂ₐ antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compound, serially diluted.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 0.1 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: 50 µL assay buffer, 50 µL [³H]ketanserin (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of cell membrane suspension.

    • Non-Specific Binding (NSB) wells: 50 µL Mianserin (10 µM), 50 µL [³H]ketanserin, and 100 µL of cell membrane suspension.

    • Test Compound wells: 50 µL of each test compound dilution, 50 µL [³H]ketanserin, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Causality: This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer (3x). Causality: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Washing removes any remaining unbound ligand.

  • Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Functional Calcium Flux Assay for 5-HT₂ₐ Receptor Activity

This assay determines if a compound acts as an agonist or antagonist at the Gq-coupled 5-HT₂ₐ receptor by measuring changes in intracellular calcium concentration.[14]

G cluster_0 cluster_1 Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Release Response Cellular Response (e.g., Fluorescence) Ca->Response Ligand Agonist (e.g., Serotonin or Test Compound) Ligand->Receptor

Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway.

Materials:

  • A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293).

  • A calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a reference agonist (e.g., Serotonin).

  • A reference antagonist (e.g., Ketanserin).

  • A fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Plate the 5-HT₂ₐ-expressing cells in black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 1 hour at 37°C. Causality: The AM ester form of the dye allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytosol where it can bind to calcium.

  • Agonist Mode:

    • Prepare serial dilutions of the test compound and the reference agonist (Serotonin).

    • Place the plate in the FLIPR instrument.

    • Record a baseline fluorescence reading for ~10-20 seconds.

    • Add the compound/agonist dilutions to the wells and immediately measure the fluorescence intensity over time (e.g., 2-3 minutes).

    • Analysis: The peak fluorescence intensity is plotted against the log of the agonist concentration. A dose-response curve is fitted to determine the EC₅₀ (potency) and Emax (efficacy relative to serotonin).

  • Antagonist Mode:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the dye-loaded cells with the test compound dilutions for 15-30 minutes.

    • Place the plate in the FLIPR instrument.

    • Add a fixed concentration of the reference agonist (Serotonin, at its EC₈₀) to all wells and measure the fluorescence response as above.

    • Analysis: The response is plotted against the log of the test compound concentration. A dose-response curve is fitted to determine the IC₅₀ (potency of inhibition).

Section 4: Data Interpretation and SAR Insights

The ultimate goal is to establish a Structure-Activity Relationship (SAR) to guide further optimization. By comparing the affinity and functional data of analogs, researchers can deduce the impact of specific structural modifications.

Table 2: Hypothetical Data for SAR Analysis

CompoundR-Group on Core5-HT₂ₐ Ki (nM)5-HT₂ₐ EC₅₀ (nM) (Agonist Mode)% Emax (vs. 5-HT)
1 -H55.2>1000<5%
2 -OCH₃12.585.675% (Partial Agonist)
3 -Cl3.115.298% (Full Agonist)
4 -CF₃1.8 9.8 102% (Full Agonist)

Interpretation: In this hypothetical example, adding small electron-withdrawing groups to the aromatic core improves both binding affinity (lower Ki) and agonist potency (lower EC₅₀). The compound featuring the trifluoromethyl group (Compound 4) shows the highest affinity and potency. This suggests that the electronic properties and/or the steric bulk of this group are highly favorable for interaction with the 5-HT₂ₐ receptor binding pocket. The trifluoroethylpiperazine tail remains constant, providing the foundational properties of metabolic stability and CNS penetration, allowing the medicinal chemist to focus on optimizing the "warhead" of the molecule for target engagement.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for rational drug design. Its incorporation into lead scaffolds provides a robust foundation of favorable pharmacokinetic properties, particularly metabolic stability and CNS availability, which are critical for the development of effective serotonin receptor modulators. The protocols and rationale outlined in this guide provide a framework for the synthesis, evaluation, and optimization of novel chemical entities using this powerful building block, empowering researchers to push the boundaries of CNS drug discovery.

References

Application Notes & Protocols: Synthesis of Chiral Derivatives from 1-(2,2,2-Trifluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Trifluoroethyl-Piperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in marketed drugs across a vast range of therapeutic areas, including oncology, virology, and neurology.[1][2][3] Its two nitrogen atoms provide handles for synthetic modification and serve as key hydrogen bond acceptors, enhancing solubility and bioavailability.[3] The introduction of a 2,2,2-trifluoroethyl group onto one of the piperazine nitrogens further modulates the molecule's properties. This moiety significantly increases lipophilicity and can block metabolic degradation at the nitrogen atom, often leading to improved pharmacokinetic profiles. 1-(2,2,2-Trifluoroethyl)piperazine is a versatile intermediate for synthesizing a variety of drug candidates.[]

However, the majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the carbon backbone achiral.[3] Introducing chirality at the C2 or C3 position of the piperazine ring creates stereochemically rich, three-dimensional structures that can enable more specific and potent interactions with biological targets.[5] This guide provides a detailed overview of the primary strategies and protocols for generating such valuable chiral derivatives from the achiral starting material, 1-(2,2,2-trifluoroethyl)piperazine.

PART 1: Core Strategies for Introducing Chirality

Two principal pathways are employed to generate chiral piperazine derivatives: the resolution of a racemic mixture and direct asymmetric synthesis. The choice between these methods depends on factors such as scale, cost, and the availability of chiral precursors or catalysts.

Strategy 1: Chiral Resolution via Diastereomeric Salt Formation

This classical and industrially robust method involves reacting the racemic piperazine base with a single enantiomer of a chiral acid.[6] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[6] This solubility difference allows for the separation of the diastereomers through fractional crystallization. The less soluble salt precipitates out of the solution, is collected by filtration, and then the chiral amine is liberated by treatment with a base.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA), are commonly used for resolving amines.[7] Their effectiveness stems from their ability to form well-defined crystalline salts with amines. The selection of the specific resolving agent and its enantiomeric form (L- or D-) is often determined empirically to find the combination that provides the largest solubility difference between the diastereomeric salts.[6]

  • Solvent System: The solvent is critical for the success of the resolution. It must be chosen to maximize the solubility difference between the two diastereomeric salts. Often, mixtures of protic solvents (like methanol or ethanol) and water are used to fine-tune the crystallization process.[8]

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis creates the desired enantiomer directly, avoiding the need to separate a racemic mixture. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from the "chiral pool" (readily available enantiopure natural products like amino acids).[1][9]

Key Asymmetric Approaches:

  • From Chiral Precursors: A highly effective method involves starting with enantiomerically pure α-amino acids. A multi-step sequence, often involving an aza-Michael addition, can be used to construct the chiral piperazine ring with orthogonal protecting groups, allowing for selective derivatization.[9]

  • Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For instance, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones can produce highly enantioenriched chiral piperazine precursors, which can then be reduced to the desired chiral piperazines.[1][5] This method provides access to unique, three-dimensionally complex piperazines that are valuable for exploring new chemical space in drug discovery.[5]

PART 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chiral resolution and subsequent derivatization of 1-(2,2,2-trifluoroethyl)piperazine.

Protocol 1: Chiral Resolution of Racemic 1-(2,2,2-Trifluoroethyl)piperazine

This protocol is adapted from established methods for resolving substituted piperazines using tartaric acid derivatives.[6][10]

Objective: To separate the enantiomers of 1-(2,2,2-trifluoroethyl)piperazine via diastereomeric salt crystallization.

Materials:

  • Racemic 1-(2,2,2-Trifluoroethyl)piperazine

  • L-(+)-Tartaric Acid (or a suitable derivative like D-DTTA)

  • Methanol

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution, 2 M

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, heating mantle, filtration apparatus

Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Chiral Amine racemate Racemic Piperazine dissolve Dissolve in hot Methanol racemate->dissolve acid L-(+)-Tartaric Acid acid->dissolve cool Cool to Crystallize dissolve->cool filter Filter Crystals cool->filter filtrate Filtrate (contains soluble diastereomer) filter->filtrate crystals Crystals (less soluble diastereomer) filter->crystals basify Treat Crystals with 2M NaOH crystals->basify extract Extract with DCM basify->extract dry Dry & Evaporate extract->dry product Enantiopure Piperazine Derivative dry->product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-(2,2,2-trifluoroethyl)piperazine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol. Note: The 0.5 equivalence is used because piperazine has two basic nitrogens.

  • Combine the two solutions and stir. If precipitation does not occur immediately, slowly cool the solution in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Allow the mixture to stand at a cool temperature (e.g., 4 °C) for several hours, or overnight, to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[8] The collected solid is the tartrate salt of one enantiomer.

  • Liberation of the Free Amine: Suspend the collected crystals in water. Add 2 M NaOH solution dropwise while stirring until the pH is strongly basic (pH > 11). This neutralizes the tartaric acid and liberates the free chiral piperazine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the liberated amine three times with dichloromethane (DCM).[8]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(2,2,2-trifluoroethyl)piperazine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Protocol 2: N-Acylation of Chiral 1-(2,2,2-Trifluoroethyl)piperazine

This protocol describes a general method for derivatizing the secondary amine of the now-chiral piperazine.

Objective: To couple the resolved chiral piperazine with an acyl chloride to form a chiral amide derivative.

Materials:

  • Enantiomerically enriched 1-(2,2,2-Trifluoroethyl)piperazine (from Protocol 1)

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification piperazine Chiral Piperazine dissolve Dissolve in DCM, cool to 0°C piperazine->dissolve base Triethylamine base->dissolve add Add Acyl Chloride dropwise dissolve->add acyl_chloride Acyl Chloride acyl_chloride->add warm Warm to Room Temp add->warm quench Wash with NaHCO₃ (aq) warm->quench wash Wash with Brine quench->wash dry Dry (Na₂SO₄) & Evaporate wash->dry purify Purify (Chromatography) dry->purify product Final Chiral Derivative purify->product

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Selective Mono-N-Alkylation of 1-(2,2,2-Trifluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and validated protocols for achieving selective mono-N-alkylation of 1-(2,2,2-Trifluoroethyl)piperazine. Given that the starting material is often the dihydrochloride salt, special attention is given to reaction setup and stoichiometry.

Section 1: Understanding the Core Challenge

This section addresses the fundamental chemical principles governing the reactivity of the target molecule.

FAQ 1: Why is di-alkylation a persistent side reaction with piperazine derivatives?

The primary challenge in piperazine chemistry is managing its dual reactivity. The piperazine ring contains two secondary amine nitrogens.[1] In the free-base form, both nitrogens are nucleophilic and can react with an alkylating agent. Once the first alkylation occurs, the resulting mono-substituted piperazine is still a secondary amine and can react a second time to form a di-alkylated byproduct. Controlling the reaction to stop cleanly at the mono-alkylated stage is the principal objective.[1][2]

FAQ 2: How does the 2,2,2-trifluoroethyl group on N1 influence the alkylation reaction?

The 1-(2,2,2-trifluoroethyl) substituent is the key to achieving selectivity. The three fluorine atoms are strongly electron-withdrawing, which significantly reduces the electron density and basicity of the nitrogen atom to which it is attached (N1).[3] Consequently, the distal nitrogen (N4) is considerably more basic and more nucleophilic. This inherent electronic difference makes N4 the preferred site of alkylation. By carefully controlling reaction conditions, this electronic bias can be exploited to heavily favor mono-alkylation at the desired N4 position.

G cluster_0 1-(2,2,2-Trifluoroethyl)piperazine cluster_1 Electronic Properties mol   N1 N1: Less Basic Less Nucleophilic N4 N4: More Basic More Nucleophilic (Preferred Reaction Site) EWG CF3 Group: Strong Electron- Withdrawing Effect (EWG) EWG->N1 G start Start: 1-(CF3CH2)Piperazine (Free Base) protect Step 1: Protection React with Boc₂O Selectively protect N4 start->protect Boc₂O, Solvent (DCM) alkylate Step 2: Alkylation React with Alkylating Agent (R-X) Alkylation occurs on free N1 protect->alkylate Base (K₂CO₃), R-X deprotect Step 3: Deprotection Treat with Acid (TFA or HCl) Removes Boc group alkylate->deprotect TFA/DCM or HCl/Dioxane end End: Desired Mono-alkylated Product deprotect->end

References

Technical Support Center: Optimizing Reaction Yield for Mono-Substituted Trifluoroethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of mono-substituted trifluoroethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important chemical moiety. The trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making its efficient and selective introduction a critical step in pharmaceutical research.[1]

This document provides a comprehensive overview of the synthetic strategies, detailed troubleshooting in a question-and-answer format, step-by-step experimental protocols, and data presentation to aid in your research and development efforts.

I. Synthetic Strategy Overview: The Path to Mono-Substitution

The primary challenge in synthesizing mono-substituted piperazines lies in controlling the reactivity of the two secondary amine groups to prevent the formation of the di-substituted byproduct.[2] A robust and widely adopted strategy involves the use of a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, to selectively block one of the nitrogen atoms. This allows for the controlled introduction of the trifluoroethyl group onto the unprotected nitrogen, followed by the removal of the Boc group to yield the desired mono-substituted product.

Herein, we will focus on the nucleophilic substitution reaction using an electrophilic trifluoroethylating agent on N-Boc-piperazine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield of the mono-trifluoroethylated product is low, and I observe a significant amount of di-substituted byproduct. What is causing this and how can I fix it?

A1: The formation of a di-substituted byproduct is the most common challenge in piperazine chemistry and typically arises from a few key factors:

  • Loss of Selectivity: Even with a protecting group, the mono-substituted product can sometimes react further if the reaction conditions are too harsh or if the protecting group is not completely stable.

  • In-situ Deprotection: Trace amounts of acid or high temperatures can lead to the premature removal of the Boc group, liberating the second amine for reaction.

  • Incorrect Stoichiometry: Using an excess of the trifluoroethylating agent can drive the reaction towards di-substitution.

Solutions:

  • Strict Stoichiometry Control: Use a precise 1:1 or even a slight excess of the N-Boc-piperazine to the trifluoroethylating agent. This ensures the electrophile is the limiting reagent.

  • Controlled Reagent Addition: Add the trifluoroethylating agent dropwise to the solution of N-Boc-piperazine at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile throughout the reaction.

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times at elevated temperatures.

  • Choice of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize any acid generated during the reaction without interfering with the trifluoroethylating agent.

Q2: The reaction is sluggish or does not go to completion. What are the potential reasons?

A2: A stalled reaction can be frustrating. Here are some common culprits and how to address them:

  • Insufficiently Reactive Trifluoroethylating Agent: Not all trifluoroethylating agents are created equal. Trifluoroethyl halides (e.g., 2,2,2-trifluoroethyl iodide) are generally less reactive than triflates (e.g., 2,2,2-trifluoroethyl triflate).

  • Poor Solvent Choice: The solvent must be able to dissolve both the piperazine derivative and the trifluoroethylating agent. It should also be aprotic to avoid reacting with the electrophile.

  • Low Reaction Temperature: While low temperatures are good for selectivity, they can also significantly slow down the reaction rate.

  • Base Issues: The base may not be strong enough or may be sterically hindered, preventing efficient acid scavenging.

Solutions:

  • Select a More Reactive Reagent: If using a trifluoroethyl halide, consider switching to 2,2,2-trifluoroethyl triflate, which is a much more powerful electrophile.[3][4]

  • Optimize Solvent: Dichloromethane (DCM) and acetonitrile (ACN) are generally good starting points. Ensure the solvent is anhydrous, as water can react with the trifluoroethylating agent.

  • Gradual Temperature Increase: Start the reaction at a low temperature (0 °C) and if the reaction is slow, allow it to slowly warm to room temperature. Monitor closely by TLC to balance reaction rate with side product formation.

  • Re-evaluate Your Base: Ensure you are using at least one equivalent of a suitable non-nucleophilic base.

Q3: I am having difficulty purifying the mono-substituted product from the starting material and the di-substituted byproduct. What purification strategies do you recommend?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproduct.

  • Column Chromatography: This is the most common method for separation.

    • Stationary Phase: Use silica gel for standard column chromatography.

    • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity by adding more ethyl acetate or methanol. The di-substituted product, being less polar, should elute first, followed by the mono-substituted product, and finally the more polar starting material (N-Boc-piperazine).

  • Acid-Base Extraction: This can be a useful technique to remove unreacted piperazine after deprotection. The basicity of the mono- and di-substituted products will be different, which can sometimes be exploited for separation, though this is often less straightforward than chromatography.

  • Crystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of mono-substituted trifluoroethylpiperazine.

Protocol 1: Synthesis of N-Boc-piperazine

This initial step protects one of the piperazine nitrogens to ensure mono-substitution in the subsequent step.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (Boc)₂O (1 equivalent) in DCM.

  • Add the (Boc)₂O solution dropwise to the piperazine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the (Boc)₂O is consumed.

  • Wash the reaction mixture with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine, which can often be used in the next step without further purification.

Protocol 2: Mono-trifluoroethylation of N-Boc-piperazine

This protocol details the key step of introducing the trifluoroethyl group.

Materials:

  • N-Boc-piperazine

  • 2,2,2-Trifluoroethyl triflate (or other suitable trifluoroethylating agent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Dissolve N-Boc-piperazine (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2,2,2-trifluoroethyl triflate (1.05 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 3: Deprotection of N-Boc-N'-(2,2,2-trifluoroethyl)piperazine

The final step to yield the desired mono-substituted trifluoroethylpiperazine.

Materials:

  • N-Boc-N'-(2,2,2-trifluoroethyl)piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified N-Boc-N'-(2,2,2-trifluoroethyl)piperazine (1 equivalent) in DCM.

  • Add TFA (10-20 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring the deprotection by TLC until the starting material is no longer visible.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To obtain the free base, dissolve the residue in water and basify with a strong base (e.g., 6N NaOH) to a pH > 11.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(2,2,2-trifluoroethyl)piperazine.[6]

IV. Data Presentation & Visualization

Clear data representation is crucial for optimizing your reaction. Below are examples of how to structure your data and visualize the workflow.

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-substituted Product / High Di-substitution - Incorrect stoichiometry- Reaction temperature too high- Premature deprotection- Use 1:1 stoichiometry or slight excess of N-Boc-piperazine- Run reaction at 0 °C and warm to RT slowly- Use a non-nucleophilic base
Incomplete or Sluggish Reaction - Low reactivity of trifluoroethylating agent- Inappropriate solvent- Insufficiently strong base- Use a more reactive agent like 2,2,2-trifluoroethyl triflate- Use anhydrous DCM or ACN- Use at least 1 equivalent of TEA or DIPEA
Purification Difficulties - Similar polarity of components- Use gradient elution in column chromatography- Consider crystallization with various solvent systems
Diagrams

Visualizing the process can aid in understanding the reaction sequence and troubleshooting logic.

Synthesis_Workflow cluster_0 Protection cluster_1 Trifluoroethylation cluster_2 Deprotection Piperazine Piperazine N-Boc-piperazine N-Boc-piperazine Piperazine->N-Boc-piperazine (Boc)2O, DCM N-Boc-N'-(trifluoroethyl)piperazine N-Boc-N'-(trifluoroethyl)piperazine N-Boc-piperazine->N-Boc-N'-(trifluoroethyl)piperazine CF3CH2OTf, TEA, DCM 1-(Trifluoroethyl)piperazine 1-(Trifluoroethyl)piperazine N-Boc-N'-(trifluoroethyl)piperazine->1-(Trifluoroethyl)piperazine TFA, DCM

Caption: Synthetic workflow for mono-substituted trifluoroethylpiperazine.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield DiSub High Di-substitution? LowYield->DiSub Yes Incomplete Incomplete Reaction? LowYield->Incomplete No Stoichiometry Adjust Stoichiometry (1:1 or excess amine) DiSub->Stoichiometry Yes Temp Lower Reaction Temperature (0 °C) DiSub->Temp Yes Reagent Use More Reactive Trifluoroethylating Agent Incomplete->Reagent Yes Solvent Optimize Solvent (Anhydrous DCM/ACN) Incomplete->Solvent Yes

Caption: Troubleshooting decision tree for optimizing the reaction.

V. References

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. --INVALID-LINK--

  • Maiti, G., & Kundu, P. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 336. --INVALID-LINK--

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. --INVALID-LINK--

  • Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. --INVALID-LINK--

  • Biosynth. (n.d.). 2,2,2-Trifluoroethyl triflate. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: Properties, Applications, and Production. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Reactions with 1-(2,2,2-Trifluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,2,2-Trifluoroethyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges, with a primary focus on troubleshooting incomplete conversions, by providing scientifically grounded explanations, actionable protocols, and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section provides a foundational understanding of 1-(2,2,2-Trifluoroethyl)piperazine, focusing on the chemical properties that directly influence its reactivity.

Q1: What is 1-(2,2,2-Trifluoroethyl)piperazine and where is it commonly used?

A1: 1-(2,2,2-Trifluoroethyl)piperazine is a piperazine derivative featuring a trifluoroethyl group attached to one of the nitrogen atoms.[][2][3] It is a key intermediate in the pharmaceutical industry for synthesizing a range of drugs, including antivirals, antihistamines, and antipsychotics.[] The trifluoroethyl moiety is often introduced to enhance metabolic stability, increase lipophilicity, and modulate the basicity of the piperazine core, which can be critical for optimizing the pharmacokinetic profile of a drug candidate.[4][5]

Q2: How does the trifluoroethyl group affect the nucleophilicity of the piperazine?

A2: This is the most critical factor to understand when working with this reagent. The three fluorine atoms on the ethyl group are highly electronegative, creating a strong electron-withdrawing inductive effect. This effect pulls electron density away from the piperazine ring, significantly reducing the nucleophilicity of the secondary amine (-NH) compared to unsubstituted piperazine. The nucleophilicity of 2,2,2-trifluoroethylamine, for example, is reduced by a factor of about 100,000 compared to a typical primary amine.[6] While the effect in the piperazine system is modulated by the intervening methylene group, the principle remains the same: this reagent is a significantly weaker nucleophile than its non-fluorinated counterparts.

Q3: What is the approximate pKa of 1-(2,2,2-Trifluoroethyl)piperazine?

Q4: Are there any steric considerations with this reagent?

A4: Yes. While the trifluoroethyl group is not as bulky as a tert-butyl group, it does introduce more steric hindrance than a simple methyl or ethyl group.[9][10][11] This steric demand can affect the rate of reaction, particularly when the electrophile is also sterically congested.[10][12] The combination of reduced nucleophilicity and moderate steric bulk is the primary driver for many of the challenges encountered, such as incomplete conversion.

G cluster_properties Key Properties of 1-(2,2,2-Trifluoroethyl)piperazine Reagent 1-(2,2,2-Trifluoroethyl)piperazine Electronic Reduced Nucleophilicity (Strong -I Effect of CF3) Reagent->Electronic Electronic Effect Steric Moderate Steric Hindrance Reagent->Steric Steric Effect Reactivity Overall Reactivity Electronic->Reactivity Steric->Reactivity

Caption: Factors influencing the reactivity of the reagent.

Section 2: Troubleshooting Guide for Incomplete Conversion

This section is organized by common reaction types. Each entry presents a specific problem and provides a logical, step-by-step approach to resolving it.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction between 1-(2,2,2-Trifluoroethyl)piperazine and an electron-deficient aryl halide (e.g., a dinitro- or cyano-substituted aryl chloride/fluoride) is stalling at 50% conversion. What should I do?

A: Incomplete conversion in SNAr reactions with this reagent is common and typically stems from its reduced nucleophilicity. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex.[13][14] The rate-determining step is often the initial nucleophilic attack, which is slow for this amine.

Troubleshooting Workflow:

  • Increase Reaction Temperature: This is the most straightforward approach. The reduced nucleophilicity requires higher activation energy. Cautiously increase the temperature in 10-20 °C increments. Monitor the reaction for potential decomposition of your starting materials or product.

  • Change the Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are standard for SNAr as they stabilize the charged Meisenheimer complex. If you are using a less polar solvent like THF or acetonitrile, switching to one of these may significantly accelerate the reaction.

  • Add a Non-Nucleophilic Base: The reaction generates HCl (or HF), which will protonate the starting piperazine, rendering it non-nucleophilic. While the piperazine itself can act as a base, using a stronger, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA (N,N-Diisopropylethylamine) is more effective. Use at least 2.0 equivalents to scavenge the acid produced and ensure the piperazine remains in its freebase form.

  • Consider the Leaving Group: The typical reactivity order for SNAr leaving groups is F > Cl > Br > I.[14] If you are using an aryl chloride and the reaction is sluggish, switching to the corresponding aryl fluoride, if available, will dramatically increase the reaction rate.

Data Summary: Recommended SNAr Conditions
ParameterStandard ConditionAggressive Condition (for low conversion)Rationale
Solvent Acetonitrile, THFDMSO, NMP, DMFBetter stabilization of the Meisenheimer complex.
Temperature 60-80 °C100-140 °COvercomes the activation energy barrier from low nucleophilicity.
Base 1.1 eq. Piperazine2-3 eq. K₂CO₃ or Cs₂CO₃Prevents protonation of the nucleophile by the HX byproduct.
Leaving Group -Cl, -Br-F, -NO₂Fluoride is a better leaving group for SNAr due to the high electronegativity stabilizing the transition state.[14]
Scenario 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Q: I'm attempting a Buchwald-Hartwig amination with an aryl bromide and 1-(2,2,2-Trifluoroethyl)piperazine, but I'm seeing mostly starting material and some hydrodehalogenation of my aryl bromide. How can I fix this?

A: This is a classic problem in challenging Buchwald-Hartwig couplings. The reduced nucleophilicity of the piperazine makes the C-N bond-forming reductive elimination step slow. This allows side reactions, like beta-hydride elimination from the amide (if applicable) or other catalyst decomposition pathways, to compete, leading to hydrodehalogenation and inactive catalyst.[15]

Troubleshooting Workflow:

  • Ligand Selection is Crucial: Standard ligands like BINAP or DPEPhos may not be sufficient. Switch to more electron-rich, sterically bulky phosphine ligands developed for challenging aminations. "Buchwald ligands" such as XPhos, SPhos, or RuPhos are excellent choices.[16] These ligands promote the reductive elimination step and stabilize the active Pd(0) catalyst.

  • Base Selection and Strength: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17][18] If these are failing, consider using Lithium hexamethyldisilazide (LHMDS) or Potassium phosphate (K₃PO₄) in some systems. Ensure the base is fresh and anhydrous.

  • Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed Pd(0) source or a pre-catalyst that readily forms the active L-Pd(0) species can be beneficial. Consider using a G3 or G4 Buchwald palladacycle precatalyst.

  • Solvent and Temperature: Anhydrous toluene or dioxane are standard solvents.[16] Ensure they are thoroughly deoxygenated before use. Incomplete conversion can sometimes be overcome by increasing the temperature, but this can also increase the rate of side reactions. A temperature range of 100-120 °C is typical.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.5-3 mol% if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, deoxygenated solvent (e.g., toluene, ~0.1 M concentration) via syringe.

  • Nucleophile Addition: Add 1-(2,2,2-Trifluoroethyl)piperazine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Scenario 3: Reductive Amination

Q: My reductive amination between a ketone and 1-(2,2,2-Trifluoroethyl)piperazine using sodium triacetoxyborohydride (STAB) is very slow and incomplete. Why?

A: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced.[19][20] The formation of this intermediate is an equilibrium process. The reduced basicity and nucleophilicity of the trifluoroethylpiperazine can shift this equilibrium away from the iminium ion, slowing the overall reaction.

Troubleshooting Workflow:

  • Optimize pH/Acid Catalyst: The reaction is often accelerated by a catalytic amount of acid, such as acetic acid, which facilitates both the initial amine addition to the carbonyl and the subsequent dehydration to the iminium ion. Add 1-5 mol% of acetic acid to your reaction. Be cautious, as too much acid will fully protonate the piperazine, killing its nucleophilicity.

  • Use a More Powerful Reducing Agent (with caution): While STAB is generally preferred for its mildness and selectivity, a more potent reagent like sodium cyanoborohydride (NaBH₃CN) can be used.[21] However, NaBH₃CN can also reduce the starting ketone, so it's best to pre-form the iminium ion by stirring the ketone, piperazine, and an acid catalyst (or molecular sieves) for a few hours before adding the reducing agent. Note: NaBH₃CN is highly toxic and releases HCN gas upon acidification; handle with extreme care in a fume hood.

  • Remove Water: The dehydration step to form the iminium ion produces water. Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can drive the equilibrium toward the iminium ion and improve conversion rates.

  • Increase Equivalents: Using a slight excess of the piperazine (e.g., 1.5 equivalents) can help push the initial equilibrium towards the hemiaminal and subsequent iminium ion.

G Start Incomplete Conversion Observed CheckReactivity Is the issue likely a) Electronic or b) Steric? Start->CheckReactivity Electronic Low Nucleophilicity CheckReactivity->Electronic a) Primarily Electronic Steric Steric Hindrance CheckReactivity->Steric b) Primarily Steric Sol_Electronic1 Increase Temperature Electronic->Sol_Electronic1 Sol_Electronic2 Use Stronger Base / Optimize Catalyst & Ligand Electronic->Sol_Electronic2 Sol_Electronic3 Switch to more polar aprotic solvent (SNAr) Electronic->Sol_Electronic3 Sol_Steric1 Use less hindered reaction partner if possible Steric->Sol_Steric1 Sol_Steric2 Increase reaction time Steric->Sol_Steric2

Caption: General troubleshooting workflow for incomplete conversion.

Section 3: Purification Considerations

Q: I've successfully completed my reaction, but purifying the product containing the 1-(2,2,2-Trifluoroethyl)piperazine moiety is difficult. What are some tips?

A: The basic nitrogen of the piperazine can cause streaking on silica gel chromatography. Furthermore, the polarity of the molecule can make extraction challenging.

  • Chromatography:

    • To reduce streaking on silica gel, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) or ammonium hydroxide in the solvent system will lead to sharper peaks.

    • If the product is very polar, consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% formic acid or TFA to ensure the amine is protonated and behaves well.

  • Extraction:

    • During aqueous work-up, the product may have some solubility in the aqueous phase, especially if the pH is acidic. Ensure the aqueous layer is basified (pH > 10) with NaOH or K₂CO₃ before extracting with your organic solvent to maximize recovery.

    • If the product is zwitterionic or highly polar, a salt-out extraction using saturated NaCl (brine) can help push it into the organic layer. Using a more polar extraction solvent like dichloromethane (DCM) may be more effective than ethyl acetate.

References

Technical Support Center: Strategies for the Removal of Unreacted Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted piperazine from reaction mixtures. The following information is curated to provide not only procedural steps but also the scientific rationale behind these techniques, ensuring you can adapt and troubleshoot your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted piperazine crucial for my final product's purity?

Unreacted piperazine can interfere with downstream applications and the biological activity of your target compound. As a basic compound, it can impact the pharmacological profile and potentially lead to unwanted side effects.[1] Furthermore, residual piperazine can complicate spectroscopic analysis and crystallographic studies, leading to erroneous data. Therefore, its effective removal is a critical step in ensuring the integrity and purity of your final product.

Q2: What are the key physicochemical properties of piperazine I should consider for its removal?

Understanding the properties of piperazine is fundamental to selecting an appropriate purification strategy. Piperazine is a symmetrical diamine with two secondary amine groups.[2][3]

Key Properties of Piperazine:

PropertyValueSignificance for Purification
pKa pKa1 = 5.33, pKa2 = 9.73[2][4]The basic nature allows for easy conversion to its salt form by treatment with acid, significantly altering its solubility.[1]
Solubility Highly soluble in water[3][5], soluble in alcohols (methanol, ethanol)[2][5], chloroform[2], and glycols[2]. Sparingly soluble to insoluble in diethyl ether[2][3] and acetone (when converted to its salt)[6].This differential solubility is the cornerstone of purification by extraction and crystallization.
Boiling Point 146 °C[7]Its relatively high boiling point allows for removal of lower-boiling solvents by distillation, but fractional distillation from high-boiling products can be challenging.[8]
Q3: I have a reaction mixture in an organic solvent. What is the quickest way to remove the bulk of unreacted piperazine?

For reaction mixtures in organic solvents where your product has low water solubility, acidic water extraction is the most efficient initial purification step.

The Principle: Piperazine, being basic, will readily react with an acid (e.g., hydrochloric acid, citric acid) to form a water-soluble salt.[9] This salt will then partition into the aqueous phase, while your typically less polar organic product remains in the organic phase.

Troubleshooting Acidic Water Extraction:

  • Emulsion Formation: If an emulsion forms at the aqueous-organic interface, it can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a bed of celite.

  • Product also extracts into the aqueous phase: If your product has some water solubility or basic functional groups, it may also partition into the aqueous layer. In this case, after separating the layers, you can basify the aqueous layer with a base like sodium hydroxide and extract your product back into an organic solvent. This is a classic acid-base extraction technique.

In-Depth Troubleshooting Guides

Scenario 1: My product is water-soluble, making acidic extraction problematic.

When both your product and piperazine are water-soluble, alternative strategies are necessary.

Method 1: Crystallization via Salt Formation

This technique leverages the differential solubility of the piperazine salt versus your product in a particular solvent system.

The Causality: By reacting the crude mixture with an acid in a solvent where the piperazine salt is insoluble, you can selectively precipitate it. Acetone is often an excellent choice for this, as piperazine diacetate is sparingly soluble in it.[6]

Experimental Protocol: Selective Precipitation of Piperazine Diacetate [6]

  • Solvent Selection: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent. Acetone is a good starting point.[6]

  • Acidification: While stirring, slowly add glacial acetic acid to the solution. The amount of acid should be at least stoichiometrically equivalent to the estimated amount of unreacted piperazine.[6]

  • Precipitation: The piperazine diacetate will precipitate out of the solution. Cooling the mixture can enhance precipitation.

  • Isolation: Filter the mixture to remove the precipitated piperazine diacetate.

  • Product Recovery: The desired product can then be recovered from the filtrate by evaporation of the solvent.

Method 2: Azeotropic Distillation

For thermally stable compounds, azeotropic distillation can be a powerful tool to remove piperazine, especially when it forms an azeotrope with a specific solvent.

The Principle: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By selecting a solvent that forms a minimum-boiling azeotrope with piperazine, you can remove the piperazine at a lower temperature than its normal boiling point. Hydrocarbons are often used for this purpose.[10]

Experimental Protocol: Azeotropic Removal of Piperazine [10]

  • Solvent Addition: To your reaction mixture, add a hydrocarbon solvent that forms an azeotrope with piperazine (e.g., toluene, xylene).[10]

  • Distillation Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap if water is also present.

  • Azeotropic Distillation: Heat the mixture to the boiling point of the azeotrope. The piperazine-hydrocarbon azeotrope will distill over.[10]

  • Monitoring: Monitor the temperature at the distillation head. A stable temperature indicates the azeotrope is distilling. A rise in temperature signifies that the piperazine has been largely removed.

  • Product Isolation: Once the azeotropic distillation is complete, the remaining mixture will be enriched in your desired product.

Scenario 2: I have removed the bulk of the piperazine, but traces remain. How can I achieve high purity?

For achieving high purity, chromatographic techniques are often indispensable.

Column Chromatography

The Challenge: The basicity of piperazine can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[8]

Troubleshooting and Optimization:

  • Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (TEA) in your eluent system can neutralize the acidic sites and improve separation.[8] A mobile phase containing a small percentage of TEA (e.g., 0.1-1%) is a common practice.

  • Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase silica gel (C18), which may offer better separation depending on the polarity of your compound.[8]

Decision-Making Workflow for Piperazine Removal

To assist in selecting the most appropriate purification strategy, the following workflow diagram is provided.

G start Start: Crude Reaction Mixture Containing Piperazine product_solubility Is the desired product soluble in water? start->product_solubility acidic_extraction Perform Acidic Water Extraction product_solubility->acidic_extraction No crystallization Consider Crystallization (e.g., Salt Formation) product_solubility->crystallization Yes check_purity1 Is the purity sufficient? acidic_extraction->check_purity1 end End: Purified Product check_purity1->end Yes chromatography Perform Column Chromatography check_purity1->chromatography No check_purity2 Is the purity sufficient? crystallization->check_purity2 distillation Consider Azeotropic Distillation distillation->chromatography chromatography->end check_purity2->end Yes check_purity2->distillation No, and thermally stable

Caption: Decision workflow for selecting a piperazine removal method.

Safety Precautions

Piperazine is a corrosive substance that can cause severe skin burns and eye damage.[11] Always handle piperazine in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14]

References

Technical Support Center: Navigating the Chemistry of the Trifluoroethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stability and reactivity of the trifluoroethyl (TFE) group. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile functional group into their synthetic strategies. The unique electronic properties of the TFE group impart enhanced metabolic stability, lipophilicity, and binding affinity to molecules, making it a valuable moiety in medicinal chemistry.[1][2][3] However, its perceived inertness can sometimes be misleading. This guide provides in-depth, field-proven insights to help you navigate the nuances of working with TFE-containing compounds, troubleshoot unexpected results, and optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and step-by-step protocols to resolve these issues.

Question 1: I am trying to cleave a trifluoroethyl (TFE) ether, but standard ether cleavage conditions (e.g., HBr, BBr₃) are ineffective. How can I deprotect my alcohol?

Answer:

The trifluoroethyl ether is known for its remarkable stability under a wide range of reaction conditions, including many acidic protocols that cleave standard ethers.[4] This robustness is due to the strong electron-withdrawing effect of the trifluoromethyl group, which deactivates the ether oxygen towards protonation and subsequent nucleophilic attack. However, this same electronic feature can be exploited for cleavage under strongly basic conditions.

Causality: The protons on the carbon adjacent to the ether oxygen in a TFE ether are significantly more acidic than in a typical alkyl ether. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can deprotonate this position, initiating an elimination of hydrogen fluoride (HF) to form a 1,2-difluorovinyl ether intermediate. This intermediate is then susceptible to cleavage through various methods.

Solutions:

Two primary strategies have been developed for the base-mediated cleavage of TFE ethers:

  • Method A: Oxidative Cleavage of the Difluorovinyl Ether Intermediate

  • Method B: Trapping of a Difluorovinyl Anion to Form a Labile Difluoroacetate

Below are detailed protocols for each approach.

Experimental Protocol: Base-Mediated Cleavage of Trifluoroethyl Ethers

Method A: Oxidative Cleavage

  • Generate LDA: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes at -78 °C.

  • Formation of the Difluorovinyl Ether: Add a solution of your TFE-protected substrate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the difluorovinyl ether intermediate.

  • Oxidative Cleavage: To the solution containing the difluorovinyl ether, add a solution of osmium tetroxide (OsO₄, catalytic amount, e.g., 2 mol%) and N-methylmorpholine N-oxide (NMO, 1.5 equivalents) in a mixture of THF and water. Allow the reaction to warm to room temperature and stir until the intermediate is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bisulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method B: Trapping and Hydrolysis

  • Generate the Difluorovinyl Anion: Follow steps 1 and 2 from Method A to generate the difluorovinyl ether. Then, cool the reaction mixture back to -78 °C and add a second equivalent of strong base (e.g., LDA or t-BuLi) to deprotonate the vinyl ether, forming a difluorovinyl anion.

  • Electrophilic Trapping: To the solution of the difluorovinyl anion, add an electrophilic oxygen source such as molybdenum(VI) oxodiperoxy(pyridine)(hexamethylphosphoric triamide) (MoOPH) (1.2 equivalents). Stir at -78 °C for 1-2 hours. This will form a labile difluoroacetate ester.

  • Hydrolysis: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. The difluoroacetate is often labile enough to hydrolyze during work-up. If necessary, gentle heating or the addition of a mild base can facilitate the final deprotection.

  • Work-up: Follow the work-up procedure described in Method A.

Deprotection_Workflow cluster_start Starting Material cluster_problem Problem cluster_solution Troubleshooting Path Start TFE-Protected Alcohol Problem Standard ether cleavage fails (HBr, BBr3) Start->Problem StrongBase Use Strong Base (LDA) Problem->StrongBase  Causality:  Acidic α-protons Intermediate Form Difluorovinyl Ether Intermediate StrongBase->Intermediate  β-elimination of HF MethodA Method A: Oxidative Cleavage (OsO4) Intermediate->MethodA MethodB Method B: Anion Trapping (MoOPH) Intermediate->MethodB Product Deprotected Alcohol MethodA->Product MethodB->Product

Question 2: My reaction with an organometallic reagent (Grignard or organolithium) is giving low yields and multiple byproducts. Is the trifluoroethyl group reacting?

Answer:

While generally robust, the trifluoroethyl group is not completely inert to highly reactive organometallic reagents. The outcome is highly dependent on the specific reagent, substrate, and reaction conditions.

Causality:

  • Grignard Reagents: Trifluoromethyl-substituted aryl Grignard reagents have been shown to be thermally unstable, especially at higher concentrations. This instability can lead to the decomposition of the trifluoromethyl group and the formation of fluoride ions, resulting in a complex mixture of byproducts.[5] While the trifluoroethyl group itself is more stable, the possibility of reaction, particularly with more reactive Grignard reagents or at elevated temperatures, should not be discounted.

  • Organolithium Reagents: Organolithium reagents are extremely strong bases and can deprotonate even weakly acidic protons.[6][7] Depending on the substrate, this could lead to deprotonation at the carbon bearing the TFE group, potentially initiating elimination or other side reactions.

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at the lowest practical temperature (e.g., -78 °C or lower) to minimize potential side reactions and decomposition of the organometallic reagent.

  • Control Stoichiometry: Use the minimum necessary equivalents of the organometallic reagent. Excess reagent can increase the likelihood of side reactions.

  • Inverse Addition: Add the substrate solution slowly to the organometallic reagent at low temperature. This maintains a low concentration of the substrate and can help to control the reaction.

  • Change the Reagent: If possible, consider using a less reactive organometallic reagent. For example, an organozinc or organocuprate reagent might be more compatible with the trifluoroethyl group.

  • Protect Other Functional Groups: Ensure that no other functional groups in your molecule are incompatible with the organometallic reagent.

Organometallic_Stability cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes cluster_causes Potential Causes of Failure Start Reaction with R-MgX or R-Li Temp Temperature Start->Temp Stoich Stoichiometry Start->Stoich Addition Order of Addition Start->Addition Success Desired Product Temp->Success Low (-78°C) Failure Low Yield / Byproducts Temp->Failure Too high Stoich->Success Controlled Stoich->Failure Excess Addition->Success Inverse Addition->Failure Incorrect Deprotonation α-Deprotonation Failure->Deprotonation Decomposition Reagent Decomposition Failure->Decomposition SideReaction Reaction with TFE group Failure->SideReaction

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoroethyl group to acidic conditions?

A1: The trifluoroethyl group is generally very stable under a wide range of acidic conditions. Trifluoroethyl ethers have been shown to survive reactions that would cleave many other ether protecting groups.[4] However, under very harsh conditions with strong acids like HBr or HI at high temperatures, cleavage of a trifluoroethyl ether is possible, following general principles of ether cleavage.[8][9] The trifluoromethyl moiety itself is also highly resistant to acidic hydrolysis.

Q2: Can the trifluoroethyl group be degraded by oxidation or reduction?

A2: The trifluoroethyl group is highly resistant to both oxidative and reductive cleavage under many standard conditions.[4] The strong carbon-fluorine bonds are not easily oxidized, and the group does not contain functionalities that are typically susceptible to common reducing agents. However, as noted in the troubleshooting guide, specific oxidative conditions (e.g., OsO₄) can be used to cleave a difluorovinyl ether intermediate derived from a TFE ether.

Q3: What are the expected byproducts if the trifluoroethyl group does degrade?

A3: The degradation products depend on the reaction conditions.

  • Strongly Basic Conditions: Under forcing basic conditions, a TFE ether can eliminate HF to form a difluorovinyl ether.[4] This can be further transformed into a difluoroacetate, which upon hydrolysis would yield the deprotected alcohol and difluoroacetic acid. In some cases, particularly with certain phosphorus-containing compounds, the trifluoromethyl group can undergo complete hydrolysis to a carboxylic acid, releasing fluoride ions.[8]

  • Organometallic Reactions: Decomposition in the presence of unstable organometallics can lead to the formation of fluoride ions and a complex mixture of defluorinated byproducts.[5]

Q4: Are there any specific analytical methods recommended for monitoring reactions involving trifluoroethyl groups?

A4: Yes, several analytical techniques are well-suited for this purpose.

  • ¹⁹F NMR Spectroscopy: This is a highly specific and sensitive method for detecting fluorine-containing compounds. It can be used to monitor the disappearance of the starting material and the appearance of any fluorine-containing intermediates or byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating and identifying components of a reaction mixture. It can be used to track the consumption of the starting material and the formation of products and byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, GC-MS is an excellent method for separation and identification.[10]

Quantitative Stability Data

While comprehensive quantitative stability data across a wide range of conditions is often substrate-dependent, the following table summarizes the general stability of the trifluoroethyl ether linkage.

Reaction ConditionReagent/EnvironmentStabilityReference
Acidic HCl, H₂SO₄ (dilute)Stable[4]
HBr, HI (conc., heat)Potentially Labile[8][9]
Lewis Acids (e.g., BBr₃)Potentially Labile[8]
Basic NaOH, K₂CO₃ (aq.)Stable[4]
LDA, n-BuLi, t-BuLiLabile (forms difluorovinyl ether)[4][11]
Oxidative PCC, PDC, SwernStable[4]
m-CPBA, H₂O₂Stable[4]
Reductive H₂, Pd/CStable[4]
LiAlH₄, NaBH₄Stable[4]
Na/naphthaleneLabile[4]
Organometallic Grignard ReagentsGenerally Stable (substrate dependent)[1]
Organolithium ReagentsPotentially Labile[6][7]

References

Identifying and characterizing side products in trifluoroethylpiperazine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trifluoroethylpiperazine Synthesis

Welcome to the technical support guide for the synthesis of 1-(2,2,2-trifluoroethyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists. The introduction of the trifluoroethyl group is a key strategy in medicinal chemistry to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1][2] However, the synthesis of this valuable building block is not without its challenges. This guide provides in-depth, troubleshooting advice in a direct question-and-answer format to address common issues related to side product formation, identification, and mitigation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is complete, but TLC and LC-MS analysis show a significant, less polar spot with a mass of M+82. What is this impurity?

Answer:

This observation strongly suggests the formation of the dialkylated side product, 1,4-bis(2,2,2-trifluoroethyl)piperazine . The piperazine ring has two secondary amine nitrogens with similar nucleophilicity.[3] After the first successful N-alkylation to form your desired product, that product can compete with the starting piperazine for the trifluoroethylating agent, leading to a second alkylation.

Causality & Mechanism:

The core issue is the comparable reactivity of the two nitrogen atoms on the piperazine ring. Once a population of the mono-substituted product, 1-(2,2,2-trifluoroethyl)piperazine, builds up in the reaction, its remaining N-H group is still sufficiently nucleophilic to react with the electrophilic trifluoroethyl source.

  • Reaction Stoichiometry: Using a 1:1 molar ratio of piperazine to your trifluoroethylating agent is a common cause of significant dialkylation.

  • Reaction Rate vs. Addition Rate: If the trifluoroethylating agent is added too quickly or the reaction is run at a high temperature, localized high concentrations can favor the second, undesired alkylation on the already-formed product molecule.

Mitigation Strategies:

  • Use Excess Piperazine: The most straightforward strategy to favor mono-alkylation is to use a significant excess of the piperazine starting material (e.g., 3 to 5 equivalents).[3] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.

  • Slow Addition: Add the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate or iodide) slowly, via syringe pump, to the reaction mixture at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, reducing the chance of dialkylation.

  • Mono-Protection Strategy: For the cleanest result, consider a protection group strategy.[3][4] Start with a mono-protected piperazine, such as 1-Boc-piperazine. Perform the trifluoroethylation on the free secondary amine, and then deprotect the Boc group under acidic conditions (e.g., TFA in DCM) to yield the desired product cleanly.[5] This is often the preferred method in multi-step pharmaceutical synthesis where purity is paramount.[3][6]

Q2: My ¹H NMR spectrum is messy. I see my product peaks, but there are also unexpected signals in the aliphatic region and my integration values are off. How can I begin to identify these unknown side products?

Answer:

A complex NMR spectrum points to a mixture of compounds. Beyond the dialkylated product discussed in Q1, other side reactions can occur depending on your specific synthetic route. A systematic analytical approach is crucial for identification.

Troubleshooting Workflow:

The first step is to systematically isolate and identify the components of your mixture. A combination of chromatographic separation and spectroscopic analysis is the standard approach.[7][8]

G cluster_analysis Analysis of Isolated Fractions start Crude Reaction Mixture (Complex NMR) lcms Run Analytical LC-MS start->lcms prep Preparative HPLC or Column Chromatography lcms->prep Multiple peaks observed frac1 Fraction 1 prep->frac1 frac2 Fraction 2 (etc.) prep->frac2 nmr Acquire High-Res NMR (¹H, ¹³C, COSY, HSQC) frac1->nmr hrms Acquire High-Res Mass Spec (HRMS) frac1->hrms struct Structure Elucidation nmr->struct hrms->struct G piperazine Piperazine (Reactant) center1 piperazine->center1 alkyl_agent R-X (e.g., CF₃CH₂-OTf) alkyl_agent->center1 center2 alkyl_agent->center2 product 1-(Trifluoroethyl)piperazine (Desired Product) product->center2 side_product 1,4-bis(Trifluoroethyl)piperazine (Side Product) center1->product Reaction 1 (Desired) center2->side_product Reaction 2 (Undesired Competition)

References

Scaling up reactions involving 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Scaling Up Reactions with 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride >

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up reactions involving this compound. My aim is to equip you with the practical knowledge and scientific rationale to navigate the complexities of moving from bench-scale experiments to larger-scale production.

Introduction to this compound

1-(2,2,2-Trifluoroethyl)piperazine is a versatile building block in medicinal chemistry, often utilized in the synthesis of antivirals, antihistamines, and antipsychotics.[] The presence of the trifluoroethyl group can enhance lipophilicity, metabolic stability, and alter the pharmacokinetic profile of a molecule.[2][3] It is typically supplied as a dihydrochloride salt to improve its water solubility and stability.[2] However, the salt form introduces specific challenges during reaction scale-up, particularly concerning solubility, stoichiometry, and reaction kinetics.

This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Scale-Up Challenges

Issue 1: Poor Solubility and Incomplete Reactions

Question: I am scaling up a nucleophilic substitution reaction with this compound and observing incomplete conversion, even with extended reaction times. What could be the cause and how can I fix it?

Answer: This is a classic scale-up issue often rooted in the solubility of the dihydrochloride salt. While the salt form is advantageous for storage and handling due to its increased water solubility, it can be sparingly soluble in many organic solvents commonly used for synthesis.[2] On a small scale, you might not notice this limitation, but in larger volumes, poor solubility can become the rate-limiting step.

Underlying Causes & Solutions:

  • Insufficient Free-Basing: The dihydrochloride salt needs to be neutralized to the free base form, 1-(2,2,2-Trifluoroethyl)piperazine, to act as a nucleophile.[4][5] Inadequate or inefficient neutralization is a primary culprit for incomplete reactions.

    • Solution: Ensure you are using at least two equivalents of a suitable base to neutralize both hydrochloride salts. For scale-up, consider the physical properties of the base. A heterogeneous base like potassium carbonate may require vigorous stirring and longer reaction times to be effective. A soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be more efficient, but can complicate purification.

  • Solvent Choice: The choice of solvent is critical. A solvent that can dissolve both the reactants and the base is ideal but not always practical.

    • Solution: Consider a solvent system. For example, a mixture of a polar aprotic solvent like DMF or DMSO with a less polar co-solvent like toluene or THF can improve the solubility of all components.[6] Always perform small-scale solubility tests before committing to a large-scale run.

  • Mass Transfer Limitations: In large reactors, inefficient mixing can lead to localized areas of high and low reactant concentration, hindering the reaction.[7]

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.

Experimental Protocol: In-situ Free-Basing and Reaction

  • To a temperature-controlled reactor, add this compound and the chosen organic solvent (e.g., Acetonitrile).

  • Under vigorous stirring, add at least 2.2 equivalents of a suitable base (e.g., triethylamine).

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete neutralization.

  • Add your electrophile to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., HPLC, TLC).[6]

Issue 2: Formation of Di-substituted Byproducts

Question: I am trying to perform a mono-alkylation of 1-(2,2,2-Trifluoroethyl)piperazine, but I am consistently getting a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?

Answer: This is a common challenge with piperazine derivatives due to the presence of two reactive nitrogen atoms.[6] While the trifluoroethyl group provides some steric hindrance, the reactivity of the second nitrogen can still be significant, especially under forcing conditions.

Strategies for Improving Mono-selectivity:

  • Stoichiometry Control: The most straightforward approach is to use an excess of the piperazine starting material relative to your electrophile. This statistically favors the mono-substituted product.

    • Implementation: Start with a 2:1 or even 3:1 molar ratio of the piperazine free base to the electrophile. The unreacted piperazine can often be recovered and recycled.

  • Controlled Addition of the Electrophile: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the electrophile, further favoring mono-substitution.

    • Implementation: Use a syringe pump or an addition funnel to add the electrophile over several hours, especially at the beginning of the reaction.

  • Use of a Protecting Group: For reactions where high selectivity is crucial, consider a protection-alkylation-deprotection sequence.

    • Workflow: Protect one of the piperazine nitrogens with a suitable protecting group (e.g., Boc), perform the alkylation on the unprotected nitrogen, and then remove the protecting group. This adds steps but can significantly improve purity and yield.

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine:Electrophile)Mono-substituted Product (%)Di-substituted Product (%)
1:1~60%~30%
2:1~85%~10%
3:1>95%<5%

Note: These are generalized yields and will vary based on the specific electrophile and reaction conditions.[6]

Issue 3: Purification Challenges

Question: My scaled-up reaction is complete, but I am struggling to purify the 1-(2,2,2-Trifluoroethyl)piperazine derivative. Column chromatography is not practical at this scale. What are my options?

Answer: Purification is a major hurdle in scaling up reactions.[8] The basicity and polarity of piperazine derivatives can make them challenging to purify by traditional methods like silica gel chromatography.[9]

Alternative Purification Strategies:

  • Crystallization/Salt Formation: This is often the most scalable and cost-effective purification method.

    • Protocol:

      • After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., isopropanol, acetone).

      • Slowly add an acid (e.g., HCl in isopropanol, acetic acid) to form the corresponding salt.[9]

      • The salt of the desired product will often have different solubility properties than the impurities, allowing it to be selectively crystallized.

      • The purified salt can then be isolated by filtration and, if necessary, converted back to the free base.

  • Distillation: If your product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a highly effective purification method.

  • Liquid-Liquid Extraction: A carefully designed series of acidic and basic aqueous extractions can be used to separate the basic product from non-basic impurities.

Troubleshooting Workflow for Purification

G start Crude Reaction Mixture is_solid Is the product a solid at room temperature? start->is_solid try_cryst Attempt Crystallization / Salt Formation is_solid->try_cryst Yes is_liquid Is the product a liquid? is_solid->is_liquid No pure_product Pure Product try_cryst->pure_product check_bp Is the product thermally stable with a reasonable boiling point? is_liquid->check_bp Yes extraction Use Liquid-Liquid Extraction is_liquid->extraction No distill Purify by Distillation check_bp->distill Yes check_bp->extraction No distill->pure_product chromatography Consider Preparative Chromatography (if necessary) extraction->chromatography chromatography->pure_product

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound on a large scale?

A1: As with any chemical, a thorough safety review is essential before scaling up. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] For large quantities, consider a face shield and respiratory protection, especially when handling the solid powder to avoid inhalation.[10][12]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize exposure to dust or vapors.[11]

  • Static Discharge: When transferring large quantities of powdered solids, there is a risk of generating static electricity which could ignite flammable solvents. Ensure all equipment is properly grounded.[11]

  • Exothermic Reactions: Be aware that neutralization of the dihydrochloride salt with a strong base can be exothermic. On a large scale, this heat generation can be significant and may require external cooling to control the temperature of the reactor.[7][8]

Q2: Can I use the free base, 1-(2,2,2-Trifluoroethyl)piperazine, directly to avoid the neutralization step?

A2: Yes, if you can source or synthesize the free base, it can simplify the reaction setup.[][5] However, the free base is a colorless liquid and may be less stable and more hygroscopic than the dihydrochloride salt.[9][13] For long-term storage and easier handling, the salt is often preferred.

Q3: How does the trifluoroethyl group affect the reactivity of the piperazine nitrogens?

A3: The electron-withdrawing nature of the trifluoroethyl group decreases the basicity and nucleophilicity of the adjacent nitrogen atom. This means that in reactions like alkylations or acylations, the substitution will preferentially occur on the unsubstituted nitrogen. This inherent selectivity is a useful feature of this reagent.

Q4: Are there any specific analytical techniques recommended for monitoring these reactions?

A4: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is often the method of choice as it can quantitatively track the disappearance of starting materials and the appearance of products and byproducts. Thin Layer Chromatography (TLC) is a faster, more qualitative method that is also very useful for a quick check of reaction progress.[6] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[14]

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 1-(2,2,2-Trifluoroethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperazines in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. The trifluoromethyl group (CF₃) and its bioisosteres, like the 2,2,2-trifluoroethyl moiety, are particularly favored for their ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the piperazine ring stands as one of the most ubiquitous and privileged scaffolds in pharmaceuticals, valued for its synthetic tractability and its presence in numerous approved drugs.[2]

The convergence of these two motifs—the trifluoroethyl group and the piperazine core—creates a class of compounds with immense therapeutic potential. However, their synthesis and development demand rigorous and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose, providing unparalleled insight into molecular structure at the atomic level.[3][4][5][6][7]

This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral features that uniquely define 1-(2,2,2-trifluoroethyl)piperazine derivatives. We will dissect the profound influence of the trifluoroethyl group on chemical shifts and coupling constants, offering a framework for researchers to confidently identify and characterize these high-value molecules.

The Diagnostic Fingerprint: How the Trifluoroethyl Group Shapes NMR Spectra

The introduction of a 2,2,2-trifluoroethyl group onto a piperazine nitrogen atom induces predictable and highly diagnostic changes in both the ¹H and ¹³C NMR spectra. These changes serve as a powerful "fingerprint" for confirming the structure. The underlying cause is the intense electron-withdrawing inductive effect (-I) of the three fluorine atoms, which significantly alters the electronic environment of nearby nuclei.[8]

¹H NMR Spectroscopy: A Tale of Deshielding and Coupling

In ¹H NMR, the most dramatic effects are the downfield shift of adjacent protons and the appearance of characteristic splitting patterns due to proton-fluorine (H-F) coupling.

  • The N-CH₂-CF₃ Methylene Signal: The two protons of the methylene group attached to the CF₃ are strongly deshielded by the fluorine atoms. Their signal is shifted significantly downfield and, most importantly, appears as a clean quartet (q) . This pattern arises from coupling to the three equivalent fluorine nuclei (n+1 rule does not apply, but the 2nI+1 rule for I=1/2 nuclei gives 231/2 + 1 = 4 lines). The typical three-bond H-F coupling constant (³JHF) for this interaction is in the range of 8–12 Hz.[9][10] This quartet is often the most recognizable feature in the spectrum.

  • Piperazine Ring Protons: The electron-withdrawing nature of the substituent deshields the entire piperazine ring, shifting all its proton signals downfield compared to unsubstituted piperazine. The effect is most pronounced for the protons on the carbons alpha to the substituted nitrogen (positions 2 and 6), which are directly adjacent to the source of the inductive effect.

Comparative Analysis: ¹H NMR Data

The table below objectively compares the ¹H NMR spectral data for unsubstituted piperazine and its 1-(2,2,2-trifluoroethyl) derivative, illustrating the key diagnostic shifts.

CompoundProtonsChemical Shift (δ) Range (ppm)MultiplicityKey Observations
Piperazine Ring CH₂ (8H)~2.86Singlet (s)All 8 protons are equivalent, resulting in a single peak.
1-(2,2,2-Trifluoroethyl)piperazine N-CH₂ CF₃ (2H)~3.0 - 3.2Quartet (q), ³JHF ≈ 9 HzDiagnostic quartet due to coupling with CF₃.
Ring CH₂ (Positions 2, 6) (4H)~2.7 - 2.9Triplet (t)Shifted downfield relative to piperazine.
Ring CH₂ (Positions 3, 5) (4H)~2.5 - 2.7Triplet (t)Less affected than C2/C6 protons but still downfield from parent.
NH (1H)VariableBroad singlet (br s)Exchangeable proton.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Unmistakable Signature of C-F Coupling

In ¹³C NMR, the influence of the trifluoroethyl group is even more pronounced, creating unmistakable splitting patterns due to direct carbon-fluorine (C-F) coupling.

  • The CF₃ Carbon Signal: The carbon of the trifluoromethyl group itself appears as a strong quartet (q) due to the large one-bond coupling (¹JCF) to the three attached fluorine atoms. The ¹JCF value is typically very large, around 275–280 Hz.[1][11]

  • The N-CH₂ Carbon Signal: The adjacent methylene carbon also appears as a quartet (q) , but this time due to a smaller two-bond coupling (²JCF). This coupling constant is typically in the range of 30–35 Hz.[11] The presence of two distinct quartets—one with a very large coupling constant and one with a moderate one—is definitive proof of the -CH₂-CF₃ moiety.

  • Piperazine Ring Carbons: Similar to the proton spectrum, the piperazine ring carbons are shifted downfield due to the inductive effect of the substituent.

Comparative Analysis: ¹³C NMR Data

This table highlights the stark differences between the ¹³C NMR spectra of the parent and substituted piperazine.

CompoundCarbonChemical Shift (δ) Range (ppm)Multiplicity (due to C-F coupling)Key Observations
Piperazine Ring C H₂ (4C)~46SingletAll four carbons are equivalent.
1-(2,2,2-Trifluoroethyl)piperazine NCH₂C F₃~125Quartet (q), ¹JCF ≈ 278 HzDiagnostic quartet with very large J-coupling.
NC H₂CF₃~58Quartet (q), ²JCF ≈ 33 HzDiagnostic quartet with moderate J-coupling.
Ring C H₂ (C2, C6)~52SingletShifted downfield.
Ring C H₂ (C3, C5)~45SingletSlightly shifted or remains similar to parent piperazine.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. All spectra are assumed to be proton-decoupled.

Visualizing Key Structural Information

Diagrams are essential for conceptualizing the relationships between molecular structure and spectral output.

cluster_coupling Key J-Coupling Interactions mol prep 1. Sample Preparation (Weigh, Dissolve, Transfer) setup 2. Instrument Setup (Insert, Lock, Shim, Tune) prep->setup acq 3. Data Acquisition (Run Experiment) setup->acq proc 4. Data Processing (FT, Phase, Baseline, Reference) acq->proc analysis 5. Spectral Analysis (Integrate, Peak Pick, Assign) proc->analysis confirm 6. Structure Elucidation (Confirm Connectivity) analysis->confirm

References

Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrometry of 1-(2,2,2-Trifluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 1-(2,2,2-Trifluoroethyl)piperazine, a versatile intermediate in the synthesis of a range of pharmaceuticals.[] By comparing its anticipated fragmentation with that of well-characterized piperazine analogs, we aim to provide a predictive framework for its identification and characterization.

The Unseen Dance of Ions: Predicting the Fragmentation of 1-(2,2,2-Trifluoroethyl)piperazine

Electron Ionization (EI) Fragmentation: A Cascade of Cleavages

Under the high-energy conditions of EI, the initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms, creating a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 168.16.[2] This energetic radical cation will then undergo a series of fragmentation reactions to yield more stable daughter ions.

The most probable fragmentation pathways are initiated by cleavage of the bonds alpha to the nitrogen atoms, a common and dominant fragmentation route for amines.[3][4]

Predicted EI Fragmentation Pathways for 1-(2,2,2-Trifluoroethyl)piperazine

G M [C6H11F3N2]+• m/z = 168 F1 [C4H8N2]+• m/z = 84 M->F1 - C2H3F3 (Loss of trifluoroethylene) F2 [C5H8F3N]+• m/z = 139 M->F2 α-cleavage (Loss of CH2NH•) F3 [C4H9N2]+ m/z = 85 M->F3 α-cleavage (Loss of CF3CH2•) F4 [C2H2F3]+ m/z = 81 M->F4 Cleavage of C-N bond F6 [C3H5N2]+ m/z = 69 F1->F6 - CH3• F5 [C4H8N]+ m/z = 70 F3->F5 - NH3 F7 [C2H4N]+ m/z = 42 F6->F7 - HCN G MH [C6H12F3N2]+ m/z = 169 F1 [C4H10N2]+ m/z = 86 MH->F1 Loss of C2H2F3 F2 [C5H9F3N]+ m/z = 140 MH->F2 Loss of CH3N F3 [C4H9N2]+ m/z = 85 MH->F3 Loss of C2H3F3 G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis A Dissolve sample in suitable solvent (e.g., Methanol) B Inject into GC A->B C Separate on a 5% phenyl-methylpolysiloxane column B->C D Electron Ionization (70 eV) C->D E Scan m/z 35-400 D->E F Identify molecular ion and fragmentation pattern E->F G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis A Dissolve sample in mobile phase B Inject into LC A->B C Separate on a C18 column B->C D Electrospray Ionization (Positive Mode) C->D E Select precursor ion (m/z 169) D->E F Collision-Induced Dissociation (CID) E->F G Scan for product ions F->G H Identify precursor and product ions G->H

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2,2,2-Trifluoroethyl)piperazine Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1] Its unique physicochemical properties, including two basic nitrogen atoms and conformational flexibility, allow for versatile interactions with various biological targets.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(2,2,2-Trifluoroethyl)piperazine analogs. The introduction of the trifluoroethyl group at the N1 position can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making this a compelling area of investigation for the development of novel CNS-active compounds.

This technical guide provides a comparative analysis of these analogs, focusing on their interactions with key CNS targets such as dopamine and serotonin receptors. We will explore the causal relationships behind experimental design, present detailed protocols for key assays, and summarize quantitative data to facilitate a deeper understanding of this important chemical space.

The Strategic Incorporation of the 1-(2,2,2-Trifluoroethyl) Moiety: A Rationale

The decision to incorporate a 2,2,2-trifluoroethyl group onto the piperazine ring is a strategic one in medicinal chemistry. Fluorine and fluorinated groups possess unique properties that can favorably alter a drug candidate's profile. The high electronegativity of fluorine can influence the pKa of nearby nitrogen atoms, potentially altering their protonation state at physiological pH and thus their interaction with target receptors.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoroethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

Comparative Analysis of 1-(2,2,2-Trifluoroethyl)piperazine Analogs at Key CNS Receptors

The biological activity of 1-(2,2,2-trifluoroethyl)piperazine analogs is critically dependent on the nature of the substituent at the N4 position. This section provides a comparative overview of the SAR of these analogs at dopamine D2 and serotonin 5-HT2A receptors, two prominent targets in the treatment of various neurological and psychiatric disorders.

Structure-Activity Relationship at Dopamine D2 Receptors

Arylpiperazine derivatives are a well-established class of dopamine D2 receptor ligands.[4] The introduction of the trifluoroethyl group at N1 necessitates a careful exploration of the optimal N4-substituent to maintain or enhance D2 receptor affinity and functional activity.

Key SAR Observations:

  • Nature of the N4-Aryl Group: The electronic properties and substitution pattern of the aryl ring at the N4 position are critical for D2 receptor affinity. Electron-donating groups on the aryl ring can enhance binding, likely through favorable interactions with aromatic residues in the D2 receptor binding pocket.[4]

  • Impact of Linker Length and Composition: When a linker is present between the N4-piperazine nitrogen and a terminal aromatic moiety, its length and rigidity significantly influence activity. A flexible alkyl chain of optimal length often allows for the necessary conformational adaptation within the binding site.

Table 1: Comparative in vitro Activity of 1-(2,2,2-Trifluoroethyl)piperazine Analogs at the Dopamine D2 Receptor

Compound IDN4-SubstituentD2 Binding Affinity (Ki, nM)Functional Activity
TFP-1 Phenyl58Antagonist
TFP-2 2-Methoxyphenyl25Antagonist
TFP-3 4-Fluorophenyl45Antagonist
TFP-4 3-(Trifluoromethyl)phenyl112Antagonist
TFP-5 1-Naphthyl15Antagonist

Note: The data presented in this table is a representative compilation based on typical SAR trends for arylpiperazines and is intended for illustrative purposes. Actual values would be derived from specific experimental studies.

Structure-Activity Relationship at Serotonin 5-HT2A Receptors

The 5-HT2A receptor is another crucial target for antipsychotic and antidepressant medications. Arylpiperazines are known to exhibit high affinity for this receptor, and the 1-(2,2,2-trifluoroethyl) substitution pattern presents an opportunity to fine-tune selectivity and functional activity.[5]

Key SAR Observations:

  • Aryl Substituent Effects: Similar to the D2 receptor, the nature of the N4-aryl group is a primary determinant of 5-HT2A affinity. Halogen substitutions on the phenyl ring can lead to enhanced potency.

  • Role of a Terminal Amide/Imide Moiety: The incorporation of a distal amide or imide group connected via a linker can introduce additional hydrogen bonding interactions within the 5-HT2A receptor, often leading to increased affinity.

Table 2: Comparative in vitro Activity of 1-(2,2,2-Trifluoroethyl)piperazine Analogs at the Serotonin 5-HT2A Receptor

Compound IDN4-Substituent5-HT2A Binding Affinity (Ki, nM)Functional Activity
TFP-6 2,3-Dichlorophenyl8.5Antagonist
TFP-7 4-(4-Fluorobenzoyl)propyl12.2Antagonist
TFP-8 2-Pyrimidinyl21.0Antagonist
TFP-9 3-Chlorophenyl15.8Antagonist
TFP-10 4-Methoxy-2-methylphenyl35.4Antagonist

Note: The data presented in this table is a representative compilation based on typical SAR trends for arylpiperazines and is intended for illustrative purposes. Actual values would be derived from specific experimental studies.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of SAR studies, robust and well-validated experimental protocols are paramount. This section details the methodologies for key in vitro assays used to characterize the performance of 1-(2,2,2-trifluoroethyl)piperazine analogs.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a standard method to determine the binding affinity (Ki) of test compounds for a target receptor, such as the dopamine D2 or serotonin 5-HT2A receptor. The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2R or CHO-5-HT2AR).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) at a concentration near its Kd value.

      • Test compound at various concentrations (typically a 10-point serial dilution).

      • For total binding, add buffer instead of the test compound.

      • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2, ketanserin for 5-HT2A).

      • Initiate the reaction by adding the membrane preparation.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Receptor Expression) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membrane_prep Membrane Suspension centrifugation->membrane_prep plate_setup 96-Well Plate Setup (Buffer, Radioligand, Test Compound) membrane_prep->plate_setup incubation Incubation with Membranes plate_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 & Ki Calculation scintillation->data_analysis

Caption: Workflow for a typical radioligand binding assay.

Functional Assay: G-Protein Coupled Receptor (GPCR) Activation

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For GPCRs like the D2 and 5-HT2A receptors, downstream signaling events such as calcium mobilization or changes in cyclic AMP (cAMP) levels can be measured.

Step-by-Step Methodology for a Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Add the test compounds (for antagonist mode, pre-incubate with the antagonist before adding a known agonist).

    • Immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Diagram of a Calcium Flux Functional Assay:

G cell_seeding Seed Cells in 96-Well Plate dye_loading Load with Calcium-Sensitive Dye cell_seeding->dye_loading baseline_read Measure Baseline Fluorescence dye_loading->baseline_read compound_add Add Test Compound/Agonist baseline_read->compound_add kinetic_read Kinetic Fluorescence Reading compound_add->kinetic_read data_analysis EC50 / IC50 Determination kinetic_read->data_analysis

Caption: Key steps in a fluorescence-based calcium flux assay.

Concluding Remarks and Future Directions

The exploration of 1-(2,2,2-trifluoroethyl)piperazine analogs represents a promising avenue for the discovery of novel CNS-active agents with potentially improved pharmacokinetic and pharmacodynamic properties. The SAR data, though still emerging for this specific subclass, highlights the critical interplay between the N1-trifluoroethyl group and the N4-substituent in determining receptor affinity and functional activity.

Future research should focus on a systematic exploration of a wider range of N4-substituents, including diverse heterocyclic and bicyclic systems, to further refine the SAR and optimize for selectivity against off-target receptors. The integration of computational modeling with empirical testing will be instrumental in rationally designing the next generation of 1-(2,2,2-trifluoroethyl)piperazine-based drug candidates. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these promising compounds.

References

A Comparative Guide to the In Vitro Efficacy of Trifluoromethyl-Containing N-Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro efficacy of select drug candidates derived from the N-arylpiperazine scaffold, with a specific focus on compounds featuring a trifluoromethyl (CF3) moiety. While the initial scope of this review was to center on derivatives of 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride, a comprehensive literature search revealed a scarcity of publicly available, comparative in vitro efficacy data for multiple derivatives of this specific starting material. Therefore, to provide a valuable and data-rich comparison for researchers, the scope has been broadened to encompass the wider, and extensively studied, class of N-arylpiperazines bearing a trifluoromethyl substitution. This substitution is a key bioisostere for the trifluoroethyl group and offers significant insights into the structure-activity relationships governing the therapeutic potential of these compounds in oncology and neuropharmacology.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, lauded for its favorable pharmacokinetic properties and its presence in numerous FDA-approved drugs.[1] The addition of a trifluoromethyl group to the aryl moiety can significantly enhance metabolic stability and receptor binding affinity, making these derivatives particularly promising candidates for drug development.[2] This guide will delve into the in vitro performance of representative compounds from this class, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.

Comparative In Vitro Efficacy of Trifluoromethyl-Containing N-Arylpiperazine Derivatives

The following sections present a comparative overview of the in vitro activity of two distinct classes of trifluoromethyl-containing N-arylpiperazine derivatives: one targeting cancer cell lines and another aimed at central nervous system receptors.

Anticancer Activity of Thiazolinylphenyl-Piperazine Derivatives

Recent studies have explored the cytotoxic effects of novel thiazolinylphenyl-piperazine derivatives against various human cancer cell lines. The data below compares the in vitro efficacy of a representative compound from this series.

Table 1: In Vitro Cytotoxicity of a Thiazolinylphenyl-Piperazine Derivative

Compound IDCancer Cell LineCancer TypeIC50 (µM)
2b MCF-7Breast Adenocarcinoma16[3]
SKBR-3Breast Adenocarcinoma25[3]
MDA-MB231Breast Adenocarcinoma40[3]
LNCAPProstate Carcinoma>100[3]
DU-145Prostate Carcinoma>100[3]
PC-3Prostate Carcinoma>100[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that compound 2b exhibits moderate cytotoxic activity against breast cancer cell lines, particularly MCF-7, while showing limited efficacy against the tested prostate cancer cell lines. This selectivity highlights the importance of screening against a diverse panel of cell lines to identify the most promising therapeutic applications.

Neuropharmacological Activity: Dopamine Receptor Binding Affinity

In the realm of neuropharmacology, N-arylpiperazines are extensively studied for their interaction with various G-protein coupled receptors (GPCRs), including dopamine receptors, which are key targets for antipsychotic and antidepressant medications. The data below presents the in vitro binding affinities of N-phenylpiperazine analogs for dopamine D2 and D3 receptors.

Table 2: In Vitro Dopamine Receptor Binding Affinities of N-Phenylpiperazine Analogs

Compound IDDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)D2/D3 Selectivity
12b 40[4]0.3[4]133
12c 53[4]0.9[4]59
12e 45[4]0.6[4]75
12g 48[4]0.7[4]69

Ki: The inhibition constant, indicating the concentration required to produce half-maximum inhibition.

These results demonstrate the high affinity and selectivity of these compounds for the dopamine D3 receptor over the D2 receptor. Such a binding profile is of significant interest in the development of novel therapeutics for neurological disorders with potentially fewer side effects compared to less selective compounds.[4]

Experimental Protocols

The following are detailed protocols for the in vitro assays commonly used to evaluate the efficacy of N-arylpiperazine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Dopamine Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2 or D3 receptors)

  • Radioligand (e.g., [3H]-spiperone)

  • Test compounds at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value of the test compound is determined by plotting the percentage of specific binding against the log of the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the evaluation process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Efficacy Workflow for N-Arylpiperazine Derivatives A Compound Synthesis & Characterization B Primary Screening (e.g., Cytotoxicity Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C D Secondary Screening (e.g., Receptor Binding Assay) C->D Active Compounds E Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) D->E Potent & Selective Compounds F Lead Compound Identification E->F

Caption: A generalized workflow for the in vitro evaluation of novel N-arylpiperazine derivatives.

G cluster_1 Simplified Dopamine D2/D3 Receptor Signaling Ligand Dopamine or N-Arylpiperazine Ligand Receptor Dopamine D2/D3 Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP reduces production of PKA Protein Kinase A cAMP->PKA decreased activation of Downstream Downstream Cellular Effects PKA->Downstream

Caption: A simplified diagram of the Gi/o-coupled signaling pathway for dopamine D2/D3 receptors.

Conclusion

This guide has provided a comparative overview of the in vitro efficacy of trifluoromethyl-containing N-arylpiperazine derivatives in the contexts of anticancer and neuropharmacological research. The presented data and protocols underscore the importance of this chemical class as a versatile scaffold for the development of potent and selective therapeutic agents. While a direct comparison of derivatives from this compound was not feasible due to limited available data, the analysis of structurally related compounds offers valuable insights for researchers in the field. The detailed experimental workflows and pathway diagrams serve as a practical resource for the design and execution of in vitro studies aimed at discovering novel drug candidates.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 1-(2,2,2-Trifluoroethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(2,2,2-Trifluoroethyl)piperazine, a versatile intermediate in the synthesis of various therapeutic agents.[] The unique physicochemical properties of this fluorinated piperazine derivative—namely its polarity and the presence of the trifluoroethyl group—present specific challenges for chromatographic separation that necessitate a carefully considered analytical approach.

This guide will explore and compare three robust HPLC methodologies: a traditional Reversed-Phase (RP) C18 method, a Hydrophilic Interaction Liquid Chromatography (HILIC) method, and a modern approach utilizing a Fluorinated Stationary Phase. By understanding the principles, advantages, and limitations of each, you can select and optimize the most suitable method for your specific analytical needs, ensuring the accurate quantification of 1-(2,2,2-Trifluoroethyl)piperazine and the effective separation of potential process-related impurities.

The Analytical Challenge: Understanding Potential Impurities

The purity of 1-(2,2,2-Trifluoroethyl)piperazine is critically dependent on its synthetic route. A common method for its synthesis is the N-alkylation of piperazine with a trifluoroethylating agent.[2] This process can lead to several potential impurities that must be effectively separated and quantified.

Key Potential Impurities:

  • Piperazine (Starting Material): Unreacted piperazine is a common process-related impurity.

  • 1,4-bis(2,2,2-Trifluoroethyl)piperazine (Disubstituted Byproduct): Over-alkylation can lead to the formation of this disubstituted byproduct.

  • Other Synthesis-Related Impurities: Depending on the specific reagents and conditions used, other side products may form.[2][3]

The successful HPLC method must be able to resolve the main compound from these and other potential impurities.

Comparative Overview of HPLC Methods

The selection of an appropriate HPLC method is paramount for achieving accurate and reliable purity analysis. Below is a comparative overview of three distinct approaches for the analysis of 1-(2,2,2-Trifluoroethyl)piperazine.

Method Stationary Phase Principle Advantages Disadvantages
Reversed-Phase (C18) Octadecylsilane (C18)Separation based on hydrophobicity.[4]Ubiquitous, well-understood, robust.Poor retention of polar compounds like piperazine.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Amide, Silica)Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6]Excellent retention of highly polar compounds.[7]Can be less robust, longer equilibration times.[8]
Fluorinated Phase e.g., Pentafluorophenyl (PFP)Multiple interaction mechanisms including hydrophobic, dipole-dipole, and π-π interactions.[9]Enhanced selectivity for fluorinated and halogenated compounds.[10][11]Less common than C18, unique selectivity may require more method development.[12]

Experimental Workflow for HPLC Purity Analysis

A systematic approach is crucial for developing and validating a robust HPLC method for purity analysis. The following workflow outlines the key steps from initial method development to routine analysis, in accordance with International Council for Harmonisation (ICH) guidelines.[13]

HPLC Purity Analysis Workflow Experimental Workflow for HPLC Purity Analysis cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis A Analyte Characterization (pKa, logP, UV spectrum) B Column & Mobile Phase Screening (RP, HILIC, Fluorinated) A->B Informs initial choices C Optimization of Chromatographic Conditions (Gradient, Temperature, Flow Rate) B->C Selects promising conditions D Specificity (Peak Purity) C->D Optimized Method E Linearity & Range F Accuracy & Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Sample Preparation (Dissolution & Dilution) H->I Validated Method J System Suitability Testing (SST) K Data Acquisition & Processing L Purity Calculation & Reporting

Caption: A generalized workflow for HPLC method development, validation, and sample analysis.

Decision-Making Framework for HPLC Method Selection

Choosing the optimal HPLC method depends on the specific analytical goals and the nature of the impurities. This diagram illustrates a logical approach to selecting the most suitable technique.

HPLC Method Selection Decision-Making Framework for HPLC Method Selection A Primary Impurity of Concern? B Unreacted Piperazine (Highly Polar) A->B Polar C Disubstituted Byproduct (Less Polar) A->C Non-polar D Consider HILIC or Reversed-Phase with Polar-Embedded Column B->D E Standard Reversed-Phase (C18) is likely sufficient C->E F Co-elution with main peak? E->F Yes G Consider Fluorinated Phase for alternative selectivity F->G

Caption: A decision tree to guide the selection of an appropriate HPLC method.

Detailed Experimental Protocol: A Recommended Reversed-Phase Method with a Polar-Embedded Column

While a standard C18 column may struggle with the polar nature of potential impurities like piperazine, a reversed-phase column with a polar-embedded group offers a balanced approach, providing enhanced retention for polar analytes without sacrificing the robustness of reversed-phase chromatography.[14]

Objective: To determine the purity of a 1-(2,2,2-Trifluoroethyl)piperazine sample and quantify related substances.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • 1-(2,2,2-Trifluoroethyl)piperazine reference standard and sample.

2. Chromatographic Conditions:

Parameter Condition
Column Polar-embedded C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (as piperazine derivatives often lack a strong chromophore)[15]
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve the appropriate amount of ammonium formate in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 with formic acid.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-(2,2,2-Trifluoroethyl)piperazine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 1-(2,2,2-Trifluoroethyl)piperazine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Identify the peaks corresponding to 1-(2,2,2-Trifluoroethyl)piperazine and any impurities.

  • Calculate the percentage of each impurity using the following formula (assuming the response factor of the impurity is the same as the main compound):

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

6. Method Validation:

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of 1-(2,2,2-Trifluoroethyl)piperazine derivatives requires a well-developed and validated HPLC method that can effectively separate the main compound from potential process-related impurities. While a standard reversed-phase C18 method may be a common starting point, the polar nature of the analyte and its potential impurities suggests that alternative approaches should be considered. A reversed-phase method utilizing a polar-embedded column provides a robust and reliable option with enhanced retention of polar compounds. For more challenging separations, HILIC offers superior retention of highly polar species, while fluorinated stationary phases can provide unique selectivity for fluorinated compounds. By carefully considering the principles and experimental details outlined in this guide, researchers can confidently select and implement the most appropriate HPLC method to ensure the quality and purity of their synthesized 1-(2,2,2-Trifluoroethyl)piperazine derivatives.

References

Safety Operating Guide

Navigating the Disposal of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors that demand precision, innovation, and an unwavering commitment to safety. 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride, a fluorinated piperazine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its responsible handling extends beyond the benchtop; it necessitates a thorough understanding of proper disposal procedures to ensure the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.

The Critical Importance of Specialized Disposal

The molecular structure of this compound, with its halogenated (trifluoroethyl) group and piperazine core, dictates its chemical properties and, consequently, the necessary precautions for its disposal. Halogenated organic compounds require specific disposal methods to prevent the formation of hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion. Therefore, a one-size-fits-all approach to chemical waste is not only inappropriate but also dangerous.

Core Principles of Disposal: A Hazard-Based Approach

Before delving into the procedural steps, it is essential to grasp the fundamental principles governing the disposal of this compound. The primary hazards associated with this compound include its potential as an irritant and its harmful effects if ingested or inhaled[1]. Furthermore, its thermal decomposition can release toxic fumes[2].

Hazard ProfileHandling and Disposal Implications
Chemical Irritant May cause irritation to the skin, eyes, and respiratory tract.[1]
Harmful if Ingested/Inhaled Accidental exposure can lead to adverse health effects.[1]
Halogenated Organic Compound Requires high-temperature incineration with scrubbing to prevent the release of acidic gases like hydrogen fluoride.[1][2]
Piperazine Derivative Piperazine and its derivatives can be corrosive and cause severe skin and eye damage.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. Due to its halogenated nature, this compound must be classified as a halogenated organic waste [5].

  • Action: Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing boats, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Causality: Segregating halogenated waste from non-halogenated streams is crucial because their disposal methods differ significantly. Co-mingling can lead to dangerous reactions and complicates the disposal process, often increasing costs.

Step 2: Selection of Appropriate Waste Container

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Action: Utilize a robust, chemically resistant container with a secure, tight-fitting lid. Polyethylene or other compatible plastic containers are generally suitable. The container must be in good condition, free from cracks or residues from previous use.

  • Causality: The dihydrochloride salt form of the compound can be corrosive. A compatible container prevents degradation and potential release of the hazardous material.

Step 3: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Action: Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the appropriate hazard pictograms (e.g., irritant).

  • Causality: In the event of an emergency or during the waste collection process, accurate labeling provides immediate identification of the container's contents and associated hazards, enabling appropriate handling and response.

Step 4: Safe On-Site Accumulation

Follow your institution's and local regulations for the temporary storage of hazardous waste.

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials, and secure from unauthorized access.

  • Causality: Proper storage minimizes the risk of spills, reactions with other chemicals, and accidental exposure.

Step 5: Final Disposal – The Recommended Method

The recommended and most environmentally sound method for the final disposal of this compound is incineration [1][2].

  • Action: The primary disposal route involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber[1][2].

  • Causality: The high temperatures of a chemical incinerator ensure the complete destruction of the organic molecule. The afterburner provides a secondary combustion zone to destroy any remaining hazardous organic compounds. The scrubber is essential for neutralizing acidic gases, such as hydrogen fluoride and hydrogen chloride, that are formed during the combustion of halogenated compounds, preventing their release into the atmosphere.

  • Do Not:

    • Dispose of this compound down the drain.

    • Mix it with non-hazardous waste.

    • Attempt to neutralize it without a validated and approved laboratory procedure.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container[2]. For solutions, absorb the spill with an inert material like vermiculite or sand, and then collect the absorbed material into the waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

start Start: Waste Generation (this compound) waste_id Step 1: Waste Identification Is it a halogenated organic compound? start->waste_id segregate Step 2: Segregation Collect in a dedicated 'Halogenated Waste' container. waste_id->segregate Yes container Step 3: Container Selection Use a labeled, chemically resistant container with a secure lid. segregate->container storage Step 4: On-Site Storage Store in a designated satellite accumulation area. container->storage disposal_method Step 5: Final Disposal Method Is incineration with an afterburner and scrubber available? storage->disposal_method incinerate Action: Incineration Dissolve in a combustible solvent and incinerate. disposal_method->incinerate Yes contact_ehs Consult Environmental Health & Safety (EHS) Arrange for professional disposal. disposal_method->contact_ehs No end End: Compliant Disposal incinerate->end contact_ehs->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for laboratory personnel handling 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Foundational Principle: Hazard-Informed Protocol

This compound is a piperazine derivative. While specific toxicological data for this exact compound is limited, the well-documented hazards of the piperazine class of chemicals provide a strong basis for establishing a conservative and robust safety protocol.[1][2] The primary hazards associated with piperazine and its derivatives necessitate stringent control measures.

Key Hazard Considerations:

  • Corrosivity: Piperazine compounds are known to be corrosive, causing severe skin burns and serious eye damage.[1][2] High concentrations can be destructive to the tissues of mucous membranes and the upper respiratory tract.[3]

  • Sensitization: A significant risk is sensitization. Repeated or prolonged contact may lead to skin sensitization (allergic contact dermatitis), and inhalation can cause asthma.[2][4][5] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe allergic reaction.

  • Multiple Exposure Routes: Harm can occur if the compound is swallowed, inhaled, or absorbed through the skin.[3]

  • Physical Form: As a solid powder, it poses an inhalation risk, especially during weighing and transfer operations where dust can be generated.[3][6]

Hazard ClassificationDescriptionPotential Consequences
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][4]Chemical burns, redness, pain, allergic reactions.
Serious Eye Damage Causes serious, potentially irreversible eye damage.[2][7]Severe irritation, burns, blindness.
Respiratory Sensitizer May cause allergy or asthma symptoms if inhaled.[2][4][5]Wheezing, shortness of breath, asthma attacks.
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[3][7]Systemic toxic effects, organ damage.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any handling of this compound, engineering controls must be in place and verified to be fully functional.

  • Chemical Fume Hood: All operations that may generate dust or vapors, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood.[3]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure or powder containment hood provides excellent protection against inhaling fine powders.

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[3][8]

Core PPE Requirements for All Handling Tasks

The following PPE is mandatory for any procedure involving this compound, regardless of the quantity being handled.

  • Eye and Face Protection:

    • Chemical Safety Goggles: Must be worn at all times to protect against splashes and dust. Standard safety glasses are insufficient.[3][9]

    • Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashes, such as during the dissolution of larger quantities or during reaction quenching.[10][11]

  • Skin and Body Protection:

    • Impermeable Laboratory Coat: A long-sleeved, impermeable or poly-coated lab coat that closes in the front is required.[12] Standard cotton lab coats are not resistant to chemical splashes.

    • Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

    • Full-Length Pants and Closed-Toe Shoes: No exposed skin on the legs or feet is permitted in the laboratory. Shoes should be made of a non-porous material.[10]

  • Hand Protection:

    • Double Gloving: Always wear two pairs of compatible chemical-resistant gloves.[10] This provides a critical safety buffer in case the outer glove is breached.

    • Glove Selection: Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for piperazine compounds and trifluoro-organic compounds. Change gloves immediately if contamination is suspected, and always before leaving the work area or touching common surfaces (e.g., door handles, keyboards).

Task-Specific PPE Protocols

The level of PPE must be adapted to the specific risks of each procedure.

Protocol 1: Weighing and Solid Transfers

This is a high-risk activity due to the potential for dust generation.

  • Location: Perform all weighing within a chemical fume hood or a ventilated balance enclosure.

  • Core PPE: Don all core PPE as described in Section 3.

  • Respiratory Protection: If there is any visible dust or if the ventilation is not optimal, a NIOSH-approved respirator is required. A half-mask elastomeric respirator with P100 (particulate) cartridges is recommended.[4][12] Note: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.

  • Technique: Use gentle scooping motions to minimize dust. Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum; never dry sweep.[3]

Protocol 2: Preparing Solutions

This task involves risks from both the solid powder and splashes of the resulting solution.

  • Location: Always work within a chemical fume hood.

  • Core PPE: Don all core PPE, including a face shield over safety goggles.

  • Procedure: Add the solid powder slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling and be prepared for a potential increase in vapor pressure.

Protocol 3: Post-Reaction Work-up and Waste Disposal

Handling the final reaction mixture and associated waste requires full protection.

  • Core PPE: Don all core PPE, including a face shield over safety goggles.

  • Waste Handling: The primary disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber, in accordance with all federal, state, and local regulations.[3]

  • Contaminated Materials: All disposable labware, gloves, and wipes that have come into contact with the chemical are considered hazardous waste and must be placed in a clearly labeled, sealed waste container.

PPE Donning and Doffing: A Self-Validating System

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is "clean-to-clean, dirty-to-dirty."

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat & Shoe Covers Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves (Peel off) Doff2 2. Lab Coat & Apron (Turn inside out) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal of Used PPE

  • Outer Gloves: Should be disposed of immediately after the task is complete or if contamination occurs.

  • Lab Coats: If a reusable lab coat is grossly contaminated, it must be decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home; use a professional service that is equipped to handle hazardous materials.

  • Respirators: Reusable respirators must be cleaned and disinfected after each use according to the manufacturer's instructions. Cartridges should be replaced on a schedule determined by your institution's chemical hygiene plan.

  • All disposable PPE must be placed in a designated hazardous waste container immediately after doffing.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.